molecular formula C53H73N11O13 B12371318 [Tyr6]-Angiotensin II

[Tyr6]-Angiotensin II

货号: B12371318
分子量: 1072.2 g/mol
InChI 键: LBFGETHDODNFOE-RIPQPARXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

[Tyr6]-Angiotensin II is a useful research compound. Its molecular formula is C53H73N11O13 and its molecular weight is 1072.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C53H73N11O13

分子量

1072.2 g/mol

IUPAC 名称

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C53H73N11O13/c1-5-30(4)44(50(74)60-39(26-33-17-21-35(66)22-18-33)51(75)64-24-10-14-41(64)48(72)61-40(52(76)77)27-31-11-7-6-8-12-31)63-47(71)38(25-32-15-19-34(65)20-16-32)59-49(73)43(29(2)3)62-46(70)37(13-9-23-57-53(55)56)58-45(69)36(54)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,65-66H,5,9-10,13-14,23-28,54H2,1-4H3,(H,58,69)(H,59,73)(H,60,74)(H,61,72)(H,62,70)(H,63,71)(H,67,68)(H,76,77)(H4,55,56,57)/t30-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1

InChI 键

LBFGETHDODNFOE-RIPQPARXSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

规范 SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

产品来源

United States

Foundational & Exploratory

[Tyr6]-Angiotensin II: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of [Tyr6]-Angiotensin II, an analog of the potent vasoconstrictor Angiotensin II (Ang II). While the discovery of Angiotensin II dates back to the 1930s, the synthesis and study of its analogs, including those with substitutions at the sixth position, have been crucial for understanding its structure-activity relationships and receptor interactions. This document details the synthesis, biological activity, and signaling pathways associated with this compound, offering valuable insights for researchers in pharmacology and drug development. The guide includes detailed experimental protocols and visual representations of key biological processes to facilitate a comprehensive understanding of this important Angiotensin II analog.

Discovery and Significance

The journey to understanding the renin-angiotensin system (RAS) began in 1898 with the discovery of renin by Tigerstedt and Bergman. However, it was not until the 1930s that Angiotensin was isolated. Subsequent research led to the characterization and synthesis of Angiotensin II, the primary active component of the RAS.

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the study of peptides, enabling the systematic synthesis of numerous Angiotensin II analogs. This allowed researchers to investigate the contribution of each amino acid residue to the peptide's biological activity. The substitution of the native histidine at position 6 with tyrosine (this compound) was part of these extensive structure-activity relationship (SAR) studies aimed at elucidating the roles of specific residues in receptor binding and activation. These studies revealed that the side chains of tyrosine at position 4 and histidine at position 6 are key determinants for receptor affinity.[1]

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is a widely used approach that offers mild cleavage conditions.

General Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The process consists of repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid until the desired sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed.

Detailed Synthesis Protocol for this compound

The sequence of this compound is Asp-Arg-Val-Tyr-Ile-Tyr-Pro-Phe.

Materials:

  • Fmoc-Phe-Wang resin (or other suitable resin for C-terminal carboxylic acid)

  • Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Ether (cold, for precipitation)

Experimental Workflow:

A generalized workflow for the synthesis of a peptide using SPPS is depicted below.

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple next Fmoc-Amino Acid (HBTU/DIPEA in DMF) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No wash3 Wash with DMF, DCM, Methanol final_deprotect->wash3 cleave Cleave Peptide from Resin and Remove Protecting Groups (TFA Cocktail) wash3->cleave precipitate Precipitate Peptide in Cold Ether cleave->precipitate purify Purify by HPLC precipitate->purify end Lyophilize to obtain Pure Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Preparation: Start with Fmoc-Phe-Wang resin. Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Coupling of Proline: Activate Fmoc-Pro-OH with HBTU and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Asp(OtBu)-OH.

  • Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM and methanol, and then dry the resin.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Pbf, OtBu).

  • Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound as a white powder.

Biological Activity and Quantitative Data

The biological activity of Angiotensin II analogs is primarily assessed by their binding affinity to the Angiotensin II receptors (AT1 and AT2) and their ability to elicit a physiological response, such as vasoconstriction (pressor activity).

Receptor Binding Affinity
LigandReceptor SubtypeBinding Affinity (Ki)Reference
Angiotensin IIAT1~0.35 nM (High affinity)[3]
AT2Similar to AT1
[Sar1,Ile8]-Angiotensin IIAT1High affinity (Antagonist)
[Gly6]-Angiotensin IIAT1Moderately reduced[2]
AT2Moderately affected[2]
This compound AT1 Expected to be altered
AT2 Expected to be altered

Note: Specific quantitative data for this compound is not provided in the search results. The table reflects expected trends based on related analogs.

Pressor Activity

The pressor activity of Angiotensin II analogs is a measure of their ability to increase blood pressure. The C-terminal phenylalanine is crucial for the intrinsic activity of Angiotensin II.[1] The pressor response to Angiotensin II is enhanced in aged individuals and is associated with inflammation, vasoconstriction, and oxidative stress.[4] The pressor activity of Angiotensin II and its analogs is typically evaluated in vivo by measuring the increase in blood pressure following administration.

Signaling Pathways

Angiotensin II exerts its effects by binding to at least two major G protein-coupled receptors (GPCRs): the AT1 receptor and the AT2 receptor.

AT1 Receptor Signaling

The AT1 receptor is responsible for most of the well-known physiological and pathophysiological effects of Angiotensin II, including vasoconstriction, aldosterone release, and cell growth. Upon binding of an agonist like Angiotensin II or its active analogs, the AT1 receptor couples to several G proteins, primarily Gq/11 and Gi/o.

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII This compound AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Response Cellular Responses (Vasoconstriction, etc.) Ca2->Response MAPK MAP Kinase Cascade PKC->MAPK activates MAPK->Response

Caption: Simplified AT1 Receptor Signaling Pathway.

Key steps in AT1 receptor signaling:

  • Ligand Binding: this compound binds to the AT1 receptor.

  • G Protein Activation: The receptor activates the Gq/11 protein.

  • PLC Activation: Gq/11 activates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • PKC Activation: DAG and increased intracellular Ca2+ activate Protein Kinase C (PKC).

  • Downstream Effects: Activated PKC and Ca2+ trigger downstream signaling cascades, including the MAP kinase pathway, leading to various cellular responses.

AT2 Receptor Signaling

The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, such as vasodilation and anti-proliferative effects. Its signaling is less well-characterized but is thought to involve G proteins of the Gi family, leading to the activation of phosphatases and inhibition of growth-promoting pathways.

AT2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII This compound AT2R AT2 Receptor AngII->AT2R Gi Gi AT2R->Gi activates Phosphatases Protein Phosphatases (e.g., SHP-1) Gi->Phosphatases activates NO_production Nitric Oxide (NO) Production Gi->NO_production MAPK_inhibition Inhibition of MAP Kinase Phosphatases->MAPK_inhibition Response Cellular Responses (Vasodilation, Apoptosis) MAPK_inhibition->Response NO_production->Response

Caption: Simplified AT2 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to AT1 and AT2 receptors.

Materials:

  • Cell membranes expressing either AT1 or AT2 receptors (e.g., from transfected cell lines or tissues like rat liver for AT1 and porcine myometrium for AT2).[2]

  • Radiolabeled Angiotensin II analog (e.g., 125I-[Sar1,Ile8]-Angiotensin II).

  • Unlabeled this compound (competitor ligand) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the cell membranes in the binding buffer.

  • Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no competitor (total binding) and a control with a high concentration of an unlabeled standard ligand to determine non-specific binding.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Pressor Activity Assay

This protocol measures the effect of this compound on blood pressure in an animal model.

Materials:

  • Anesthetized, catheterized animal model (e.g., rat).

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Blood pressure transducer and recording system.

  • Infusion pump.

Procedure:

  • Animal Preparation: Anesthetize the animal and insert catheters into a femoral artery (for blood pressure measurement) and a femoral vein (for drug administration).

  • Baseline Measurement: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

  • Drug Administration: Administer increasing doses of this compound intravenously.

  • Blood Pressure Monitoring: Continuously monitor and record the MAP.

  • Data Analysis: Plot the change in MAP from baseline against the dose of this compound to generate a dose-response curve. From this, the potency (e.g., ED50) and efficacy of the compound can be determined.

Conclusion

This compound, as an analog of the endogenous hormone Angiotensin II, serves as a valuable tool for dissecting the molecular mechanisms of the renin-angiotensin system. Understanding its synthesis, receptor binding characteristics, and signaling pathways is crucial for the rational design of novel therapeutics targeting the AT1 and AT2 receptors. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in their efforts to further explore the pharmacology of Angiotensin II and its analogs, ultimately contributing to the development of new treatments for cardiovascular and other related diseases.

References

An In-depth Technical Guide to [Tyr6]-Angiotensin II: Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II), an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, is the principal effector of the Renin-Angiotensin System (RAS). It plays a critical role in the regulation of blood pressure, fluid and electrolyte homeostasis, and cardiovascular remodeling. Ang II exerts its diverse physiological effects through two main G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). The specific amino acid sequence of Ang II is crucial for its binding affinity and functional activity at these receptors. Modifications to this sequence can dramatically alter the peptide's pharmacological profile.

This technical guide focuses on a specific analog of Angiotensin II, [Tyr6]-Angiotensin II , where the histidine residue at position 6 is substituted with a tyrosine. This substitution has significant implications for the peptide's structure, its interaction with angiotensin receptors, and its downstream signaling pathways. This document provides a comprehensive overview of the structure and function of this compound, including quantitative data on its receptor binding, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways.

Structure of this compound

The primary structure of this compound is Asp-Arg-Val-Tyr-Ile-Tyr-Pro-Phe . The replacement of the basic histidine residue with the aromatic and polar tyrosine at position 6 introduces a significant change in the peptide's physicochemical properties.

The three-dimensional conformation of Angiotensin II in solution is known to be flexible, adopting multiple conformations. However, upon binding to its receptors, it is thought to adopt a more constrained, bioactive conformation. The substitution at position 6 can influence this conformational preference. While specific high-resolution structural studies like X-ray crystallography or NMR spectroscopy for this compound are not extensively reported in publicly available literature, insights can be drawn from structure-activity relationship (SAR) studies of various Angiotensin II analogs.

The side chains of Tyr4, His6 (or in this case, Tyr6), and Phe8 are considered key determinants for receptor binding and activation. The substitution of histidine with tyrosine at position 6, another aromatic amino acid, may alter the electronic and steric interactions within the receptor's binding pocket. It has been suggested that conformational constraints at position 6 can lead to enhanced selectivity for the AT2R.

Function and Pharmacology of this compound

This compound is recognized as a high-affinity and selective ligand for the Angiotensin II Type 2 Receptor (AT2R)[1][2]. While Angiotensin II is a non-selective agonist for both AT1R and AT2R, the modification at position 6 appears to shift the binding preference towards the AT2R.

Data Presentation
LigandReceptorAssay TypeParameterValue (nM)Cell Line/TissueReference
This compound Human AT1RRadioligand BindingKi---
This compound Human AT2RRadioligand BindingKi---
This compound Human AT1RCalcium MobilizationEC50---
This compound Human AT1RG-protein ActivationIC50---
This compound Human AT1Rβ-arrestin RecruitmentEC50---
Angiotensin IIHuman AT1RRadioligand BindingKi~1Various[3]
Angiotensin IIHuman AT2RRadioligand BindingKi~1Various[4]

Note: The table is a template. The values for this compound are not provided due to their absence in the surveyed literature. Researchers are encouraged to determine these values experimentally.

Signaling Pathways

Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events. The AT1R and AT2R are coupled to different G proteins and can also signal through G protein-independent pathways involving β-arrestins.

AT1 Receptor Signaling

The AT1R primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction, cell growth, and inflammation.

Furthermore, AT1R activation can lead to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins can desensitize G protein signaling and also act as scaffolds for other signaling molecules, such as MAP kinases (e.g., ERK1/2), leading to distinct cellular outcomes.

AT1R_Signaling AngII This compound AT1R AT1 Receptor AngII->AT1R Binds Gq Gαq/11 AT1R->Gq Activates GRK GRK AT1R->GRK Activates P_AT1R P-AT1R PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_response_G Cellular Response (Vasoconstriction, etc.) Ca_release->Cellular_response_G PKC->Cellular_response_G GRK->AT1R Phosphorylates beta_arrestin β-Arrestin P_AT1R->beta_arrestin Recruits MAPK_cascade MAPK Cascade (ERK1/2) beta_arrestin->MAPK_cascade Activates Cellular_response_beta Cellular Response (Gene expression, etc.) MAPK_cascade->Cellular_response_beta

AT2 Receptor Signaling

The signaling pathways downstream of the AT2R are less well-characterized than those of the AT1R and are often considered to counteract the effects of AT1R activation. The AT2R can couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. AT2R activation has also been linked to the activation of protein phosphatases, leading to vasodilation and anti-proliferative effects. The role of β-arrestin in AT2R signaling is an area of active investigation.

AT2R_Signaling AngII This compound AT2R AT2 Receptor AngII->AT2R Binds Gi Gαi/o AT2R->Gi Activates PPase Protein Phosphatases AT2R->PPase Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Cellular_response Cellular Response (Vasodilation, Anti-proliferation) cAMP->Cellular_response Modulates PPase->Cellular_response

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound.

Solid-Phase Peptide Synthesis of this compound

Peptide_Synthesis_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA in DMF) deprotection1->coupling wash1 Wash (DMF, DCM) coupling->wash1 repeat Repeat Deprotection, Coupling, and Wash Cycles for each amino acid wash1->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin and Side-chain Deprotection (TFA/TIS/H₂O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry, HPLC) purification->characterization

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Phe-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Add this to the resin and allow the reaction to proceed.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Pro, Tyr, Ile, Tyr, Val, Arg, Asp).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Radioligand Binding Assay

Binding_Assay_Workflow start Prepare Cell Membranes (Expressing AT1R or AT2R) incubation Incubate Membranes with: - Radioligand ([¹²⁵I]-[Sar¹,Ile⁸]AngII) - this compound (competitor) - Buffer start->incubation total_binding Total Binding: Radioligand only incubation->total_binding nonspecific_binding Nonspecific Binding: Radioligand + excess unlabeled ligand incubation->nonspecific_binding separation Separate Bound and Free Ligand (Rapid Filtration) incubation->separation counting Quantify Radioactivity (Gamma Counter) separation->counting analysis Data Analysis (Calculate Ki) counting->analysis

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human AT1R or AT2R. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes, radioligand (e.g., [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II), and assay buffer.

    • Nonspecific Binding: Membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., unlabeled Angiotensin II).

    • Competition Binding: Membranes, radioligand, and increasing concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Calcium_Assay_Workflow start Seed Cells Expressing AT1R in a 96-well plate loading Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) start->loading incubation Incubate to allow dye de-esterification loading->incubation stimulation Stimulate with varying concentrations of this compound incubation->stimulation measurement Measure Fluorescence Changes (Fluorescence Plate Reader) stimulation->measurement analysis Data Analysis (Calculate EC50) measurement->analysis

Protocol:

  • Cell Seeding: Seed cells stably expressing the AT1R into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for 30-60 minutes.

  • De-esterification: After loading, wash the cells to remove excess dye and allow for de-esterification of the AM ester within the cells.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader capable of ratiometric measurements (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

  • Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the intracellular calcium concentration. Plot the peak change in fluorescence ratio against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

MAPK/ERK Phosphorylation Western Blot Assay

MAPK_Assay_Workflow start Culture and Serum-starve Cells stimulation Stimulate with this compound for various times start->stimulation lysis Lyse Cells and Collect Protein stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (anti-phospho-ERK1/2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with Chemiluminescence secondary_ab->detection stripping Strip Membrane detection->stripping analysis Densitometry and Analysis detection->analysis total_erk_ab Re-probe with anti-total-ERK1/2 Antibody stripping->total_erk_ab total_erk_ab->detection

Protocol:

  • Cell Culture and Starvation: Culture cells expressing the AT1R to near confluence and then serum-starve them overnight to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with this compound at a specific concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane of the bound antibodies and re-probe with a primary antibody that recognizes total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry. Express the results as the ratio of p-ERK1/2 to total ERK1/2.

β-Arrestin Recruitment Assay (BRET)

BRET_Assay_Workflow start Co-transfect Cells with: - AT1R-Rluc - Venus-β-arrestin2 seeding Seed Transfected Cells in a 96-well plate start->seeding stimulation Stimulate with varying concentrations of this compound seeding->stimulation substrate_add Add Coelenterazine h (Luciferase Substrate) stimulation->substrate_add measurement Measure Luminescence at two wavelengths (Donor and Acceptor) substrate_add->measurement analysis Calculate BRET Ratio and EC50 measurement->analysis

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for the AT1R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a fluorescent acceptor (e.g., Venus, a yellow fluorescent protein).

  • Cell Seeding: Seed the transfected cells into a white, 96-well microplate.

  • Stimulation: Add varying concentrations of this compound to the wells.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

  • BRET Measurement: Immediately measure the luminescence emission at two wavelengths simultaneously using a plate reader equipped with appropriate filters for the donor and acceptor (e.g., ~480 nm for Rluc and ~530 nm for Venus).

  • Data Analysis: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the change in BRET ratio against the logarithm of the agonist concentration. Determine the EC50 value for β-arrestin recruitment using non-linear regression analysis.

Conclusion

This compound represents a valuable pharmacological tool for probing the structure and function of Angiotensin II receptors, particularly the AT2R for which it shows high affinity and selectivity. While a comprehensive quantitative pharmacological profile is not yet fully established in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize this and other Angiotensin II analogs in detail. Further investigation into the structural basis of its AT2R selectivity and its functional consequences will undoubtedly provide deeper insights into the complex signaling of the Renin-Angiotensin System and may pave the way for the development of novel therapeutics targeting specific angiotensin receptor subtypes and signaling pathways.

References

An In-depth Technical Guide on the Core Mechanism of Action of [Tyr6]-Angiotensin II

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific binding affinities and functional activity of [Tyr6]-Angiotensin II is limited in the currently available public literature. The following guide is based on established principles of Angiotensin II receptor pharmacology, structure-activity relationship studies of Angiotensin II analogs, and detailed experimental protocols that can be applied to characterize this specific peptide.

Introduction

Angiotensin II (Ang II) is an octapeptide hormone that plays a critical role in the renin-angiotensin system (RAS), primarily involved in blood pressure regulation and fluid and electrolyte homeostasis.[1] Its physiological effects are mediated through its interaction with at least two major G protein-coupled receptor (GPCR) subtypes: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1] The diverse and often opposing actions of Ang II are a result of the differential expression of these receptors and the distinct signaling pathways they activate.

This compound is a synthetic analog of Angiotensin II where the histidine residue at position 6 is replaced by a tyrosine residue. Structure-activity relationship studies have demonstrated that the amino acid at position 6 is a critical determinant of receptor binding and affinity.[1] This guide provides a comprehensive technical overview of the inferred mechanism of action of this compound, from receptor binding to downstream signaling, and includes detailed experimental protocols for its characterization.

Receptor Binding and Affinity

The affinity of Angiotensin II and its analogs to the AT1 and AT2 receptors is a key determinant of their biological activity. The substitution at position 6 is known to significantly influence this binding.

Structure-Activity Relationship at Position 6
Comparative Binding Affinities of Position 6-Substituted Angiotensin II Analogs

To provide a framework for understanding the potential binding characteristics of this compound, the following table summarizes the binding affinities of other Angiotensin II analogs with modifications at position 6.

LigandReceptor SubtypeReported Affinity (IC50/Ki)Species/Cell LineReference
This compound AT1 Not Reported
This compound AT2 Not Reported
p-aminophenylalanine6-Ang IIAT2IC50: 12 nMPC12 cells[2]
[Gly6]-Angiotensin IIAT114-fold reduction vs. Ang IIRat liver membranes

Signaling Pathways

The physiological effects of Angiotensin II analogs are dictated by the signaling cascades initiated upon receptor binding. The AT1 and AT2 receptors couple to distinct G proteins and activate different downstream effectors.

AT1 Receptor Signaling

The AT1 receptor is a classical Gq/11-coupled GPCR.[2] Its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2] These events lead to a cascade of downstream effects, including vasoconstriction, aldosterone secretion, and cellular growth. The AT1 receptor can also couple to other G proteins and activate G protein-independent pathways involving β-arrestin.

AT1_Signaling cluster_membrane Plasma Membrane AT1R AT1 Receptor Gq Gq/11 AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates AngII This compound AngII->AT1R PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca2->Cellular_Response PKC->Cellular_Response

AT1 Receptor Signaling Pathway
AT2 Receptor Signaling

The AT2 receptor is typically coupled to Gi/o proteins. Its activation often leads to effects that counteract those of the AT1 receptor, such as vasodilation and anti-proliferative effects. AT2 receptor signaling can involve the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules. It can also stimulate the production of nitric oxide (NO) and cyclic GMP (cGMP).

AT2_Signaling cluster_membrane Plasma Membrane AT2R AT2 Receptor Gi Gi/o AT2R->Gi activates Phosphatase Protein Phosphatases (SHP-1) Gi->Phosphatase activates NO_Synthase Nitric Oxide Synthase (NOS) Gi->NO_Synthase activates AngII This compound AngII->AT2R Cellular_Response Cellular Responses (Vasodilation, Anti-proliferation) Phosphatase->Cellular_Response NO Nitric Oxide (NO) NO_Synthase->NO GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP cGMP->Cellular_Response

AT2 Receptor Signaling Pathway

Experimental Protocols

To fully elucidate the mechanism of action of this compound, a series of in vitro experiments are necessary. The following protocols provide a framework for determining its receptor binding affinity and functional activity.

Radioligand Binding Assay for Affinity Determination

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the AT1 and AT2 receptors.

Materials:

  • Cell membranes expressing either human AT1 or AT2 receptors.

  • Radiolabeled ligand (e.g., [125I]-[Sar1,Ile8]-Angiotensin II).

  • This compound.

  • Unlabeled Angiotensin II (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a homogenous suspension of cell membranes in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of a high concentration of unlabeled Angiotensin II (for non-specific binding).

    • 50 µL of varying concentrations of this compound (for competition).

  • Add Radioligand: Add 50 µL of the radiolabeled ligand at a concentration near its Kd to all wells.

  • Add Membranes: Add 100 µL of the membrane suspension to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare Receptor Membranes Start->Prep_Membranes Setup_Assay Set up 96-well Plate (Total, Non-specific, Competition) Prep_Membranes->Setup_Assay Add_Radioligand Add Radiolabeled Ligand Setup_Assay->Add_Radioligand Add_Membranes Add Membranes to Initiate Binding Add_Radioligand->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter_Wash Filter and Wash to Separate Bound/Unbound Incubate->Filter_Wash Count Measure Radioactivity Filter_Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
Functional Assay for Agonist/Antagonist Determination

Functional assays are essential to determine whether this compound activates (agonist) or blocks (antagonist) the AT1 and AT2 receptors. An inositol phosphate (IP) accumulation assay is a common method for assessing Gq-coupled receptor activation, such as the AT1 receptor.

Materials:

  • Cells expressing the AT1 receptor.

  • [3H]-myo-inositol.

  • This compound.

  • Angiotensin II.

  • LiCl.

  • Dowex resin.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Stimulation:

    • Agonist mode: Add varying concentrations of this compound and incubate.

    • Antagonist mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of Angiotensin II.

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Chromatography: Separate the inositol phosphates from other cellular components using Dowex anion-exchange chromatography.

  • Counting: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Agonist mode: Plot the amount of IP accumulation against the log concentration of this compound to determine the EC50 and maximal response.

    • Antagonist mode: Plot the inhibition of the Angiotensin II-stimulated response against the log concentration of this compound to determine the IC50.

Functional_Assay_Workflow Start Start Label_Cells Label Cells with [³H]-myo-inositol Start->Label_Cells Pre_incubate Pre-incubate with LiCl Label_Cells->Pre_incubate Stimulate Stimulate with This compound (Agonist) or + Ang II (Antagonist) Pre_incubate->Stimulate Extract_IP Extract Inositol Phosphates (IPs) Stimulate->Extract_IP Separate_IP Separate IPs via Chromatography Extract_IP->Separate_IP Count Measure Radioactivity Separate_IP->Count Analyze Data Analysis (EC50 or IC50) Count->Analyze End End Analyze->End

Inositol Phosphate Accumulation Assay Workflow

Conclusion

The mechanism of action of this compound is predicted to be a function of its binding affinity and functional activity at the AT1 and AT2 receptors. Based on structure-activity relationship studies of other Angiotensin II analogs, the substitution of histidine with tyrosine at position 6 is expected to significantly alter its interaction with both receptor subtypes. While direct experimental data remains to be published, the established signaling pathways of the AT1 and AT2 receptors provide a clear framework for predicting the potential downstream effects of this compound. The detailed experimental protocols provided in this guide offer a robust methodology for the comprehensive characterization of this and other novel Angiotensin II analogs, which is essential for the development of new therapeutics targeting the renin-angiotensin system. Further research is required to definitively elucidate the specific pharmacological profile of this compound.

References

An In-depth Technical Guide to the [Tyr6]-Angiotensin II Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II) is a pivotal octapeptide hormone within the renin-angiotensin system (RAS), exerting profound effects on cardiovascular and renal homeostasis primarily through its interaction with the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The specific amino acid sequence of Angiotensin II is critical for its biological activity, with each position playing a role in receptor binding and signal transduction. This technical guide focuses on the signaling pathway of a specific analog, [Tyr6]-Angiotensin II, where the histidine at position 6 is substituted with tyrosine. While direct experimental data on this compound is limited in the current body of scientific literature, this guide will extrapolate its potential signaling characteristics based on the well-established structure-activity relationships of Angiotensin II and its analogs. We will delve into the canonical Angiotensin II signaling cascades, hypothesize the impact of the Tyr6 substitution, and provide detailed experimental protocols for the comprehensive characterization of this and other novel Angiotensin II analogs.

Introduction to Angiotensin II Signaling

Angiotensin II is the principal effector of the RAS, playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling. Its physiological and pathological effects are mediated by two main G protein-coupled receptors (GPCRs): the AT1 receptor and the AT2 receptor.

  • AT1 Receptor: The AT1 receptor is responsible for most of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone secretion, sodium and water retention, and cell proliferation and hypertrophy.

  • AT2 Receptor: The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, such as vasodilation, anti-proliferation, and apoptosis.

The amino acid at position 6 of Angiotensin II, naturally a histidine residue, is a key determinant for receptor affinity and subsequent signaling.[1] Structure-activity relationship studies have demonstrated that modifications at this position can significantly alter the biological activity of the peptide.

The Postulated this compound Signaling Pathway

Based on the critical role of the sixth position in Angiotensin II, the substitution of histidine with tyrosine is expected to significantly modulate its interaction with AT1 and AT2 receptors and consequently alter the downstream signaling cascades.

Receptor Binding and Activation

The side chains of Tyrosine at position 4 and Histidine at position 6 are crucial for the binding affinity of Angiotensin II to its receptors.[1] The introduction of a second tyrosine residue at position 6 in this compound would likely alter the charge distribution and steric interactions within the receptor's binding pocket, potentially leading to:

  • Altered Binding Affinity: A change in the dissociation constant (Kd) for both AT1 and AT2 receptors compared to native Angiotensin II.

  • Biased Agonism: Preferential activation of certain downstream signaling pathways over others, a phenomenon known as biased agonism.

The following diagram illustrates the hypothetical initial steps of this compound signaling.

Tyr6_Angiotensin_II_Binding cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space [Tyr6]-AngII This compound AT1R AT1 Receptor [Tyr6]-AngII->AT1R Binds to AT2R AT2 Receptor [Tyr6]-AngII->AT2R Binds to Gq Gq/11 AT1R->Gq Activates Beta_Arrestin β-Arrestin AT1R->Beta_Arrestin Recruits Gi Gi/o AT2R->Gi Activates

Caption: Hypothetical binding of this compound to AT1 and AT2 receptors.

Downstream Signaling Cascades

Upon binding to the AT1 receptor, Angiotensin II classically activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • DAG Pathway: DAG, along with elevated intracellular Ca2+, activates Protein Kinase C (PKC).

These events initiate a cascade of downstream effects, including the activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, JNK, and p38, which are involved in cell growth, inflammation, and apoptosis.

The Tyr6 substitution could potentially alter the efficiency of Gq/11 coupling and subsequent second messenger generation.

The following diagram illustrates the potential Gq-mediated signaling pathway for this compound.

Tyr6_AngII_Gq_Signaling [Tyr6]-AngII This compound AT1R AT1 Receptor [Tyr6]-AngII->AT1R Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK MAP Kinase (ERK, JNK, p38) PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Contraction, Growth) MAPK->Cellular_Response Leads to

Caption: Postulated Gq-PLC signaling pathway for this compound.

Quantitative Data Summary

LigandReceptorBinding Affinity (Kd)Potency (EC50/IC50)Efficacy (% of Ang II max)
Angiotensin IIAT1Literature ValueLiterature Value100%
This compoundAT1Experimental ValueExperimental ValueExperimental Value
Angiotensin IIAT2Literature ValueLiterature Value100%
This compoundAT2Experimental ValueExperimental ValueExperimental Value

Experimental Protocols

To fully characterize the signaling pathway of this compound, a series of well-established experimental protocols should be employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for this compound at both AT1 and AT2 receptors.[2][3]

Materials:

  • Cell membranes expressing either AT1 or AT2 receptors.[2]

  • Radiolabeled Angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II).[2]

  • Unlabeled Angiotensin II and this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Saturation Binding:

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Angiotensin II.

    • Separate bound from free ligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific from total binding.

    • Determine Kd and Bmax by Scatchard analysis or non-linear regression.[2]

  • Competition Binding:

    • Incubate a fixed concentration of the radiolabeled ligand and a fixed amount of membrane protein with increasing concentrations of unlabeled this compound.

    • Measure the displacement of the radioligand and calculate the IC50 value for this compound.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand binding assay.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing AT1 or AT2) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand +/- Competitor Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (Kd, Bmax, IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of Gq-mediated signaling.[4][5][6][7]

Materials:

  • Cells expressing the AT1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[7]

  • Angiotensin II and this compound.

  • Fluorescence plate reader or microscope with calcium imaging capabilities.[7]

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Stimulate the cells with varying concentrations of this compound.

  • Monitor the change in fluorescence intensity over time.

  • Calculate the EC50 for the calcium response.

MAP Kinase Activation Assay

This assay determines the extent to which this compound activates downstream MAP kinases such as ERK1/2.

Materials:

  • Cells expressing the AT1 receptor.

  • Angiotensin II and this compound.

  • Lysis buffer.

  • Antibodies specific for total and phosphorylated forms of MAP kinases (e.g., anti-pERK1/2 and anti-ERK1/2).

  • Western blotting reagents and equipment.

Procedure:

  • Starve the cells to reduce basal MAP kinase activity.

  • Stimulate the cells with this compound for various time points.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with antibodies against phosphorylated and total MAP kinases.

  • Detect the protein bands using chemiluminescence and quantify the band intensities to determine the level of MAP kinase activation.

The following diagram illustrates the logical relationship between the key experiments.

Experimental_Logic Binding_Assay Radioligand Binding Assay Determine_Affinity Determine Receptor Affinity (Kd, Ki) Binding_Assay->Determine_Affinity Provides data for Calcium_Assay Intracellular Calcium Mobilization Assay Measure_Gq_Activation Measure Gq Pathway Activation (EC50 for Ca²⁺) Calcium_Assay->Measure_Gq_Activation Provides data for MAPK_Assay MAP Kinase Activation Assay Measure_Downstream_Signaling Measure Downstream Signaling (pERK levels) MAPK_Assay->Measure_Downstream_Signaling Provides data for Determine_Affinity->Measure_Gq_Activation Correlates with Measure_Gq_Activation->Measure_Downstream_Signaling Leads to

Caption: Logical flow of experimental characterization.

Conclusion

The substitution of histidine with tyrosine at position 6 of Angiotensin II is predicted to have a significant impact on its signaling properties. While direct experimental evidence for this compound is currently lacking, this guide provides a framework for its investigation based on the known structure-activity relationships of Angiotensin II. By employing the detailed experimental protocols outlined herein, researchers can elucidate the binding characteristics and downstream signaling pathways of this and other novel Angiotensin II analogs. Such studies are crucial for the development of new therapeutic agents that can selectively modulate the renin-angiotensin system for the treatment of cardiovascular and other diseases.

References

Unraveling the Physiological Profile of [Tyr6]-Angiotensin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr6]-Angiotensin II is an analog of the potent vasoconstrictor peptide, Angiotensin II. This modification, the substitution of Histidine at position 6 with Tyrosine, has been explored to understand the structure-activity relationships of angiotensin peptides and their interactions with various components of the Renin-Angiotensin System (RAS). This technical guide provides a comprehensive overview of the physiological effects of this compound, with a focus on its binding to key enzymes and receptors, and elucidates the experimental methodologies used for its characterization. While the side chains of Tyrosine at position 4 and Histidine at position 6 are recognized as key determinants for Angiotensin II receptor affinity, the substitution at position 6 significantly alters its biological activity profile.[1]

Quantitative Data Summary

The biological activity of this compound has been primarily characterized through its binding affinity to Angiotensin Converting Enzyme 2 (ACE2) and the Angiotensin II receptors, AT1 and AT2. The following table summarizes the available quantitative data from in vitro assays.

LigandTargetAssay TypeMeasured ParameterValueReference
This compound ACE2Quenched Fluorescence Substrate Assay% Inhibition at 10 µM96%[2][3][4]
Quenched Fluorescence Substrate Assay% Inhibition at 1 µMNot reported[2][3][4]
Quenched Fluorescence Substrate Assay% Inhibition at 0.1 µM17%[2][3][4]
This compound AT1 ReceptorRadioligand Binding AssaypKi6.5[2][3]
This compound AT2 ReceptorRadioligand Binding AssaypKi7.4[2][3]
Angiotensin II (for comparison)ACE2Quenched Fluorescence Substrate Assay% Inhibition at 10 µM77%[2][3][4]
Quenched Fluorescence Substrate Assay% Inhibition at 1 µM21%[2][3][4]
Quenched Fluorescence Substrate Assay% Inhibition at 0.1 µM-5% (no inhibition)[2][3][4]
Angiotensin II (for comparison)AT1 ReceptorRadioligand Binding AssaypKi8.8[2][3]
Angiotensin II (for comparison)AT2 ReceptorRadioligand Binding AssaypKi8.7[2][3]

Receptor and Enzyme Interactions

Angiotensin Converting Enzyme 2 (ACE2)

This compound demonstrates a notable interaction with ACE2, an enzyme that plays a critical role in the RAS by converting Angiotensin II to Angiotensin-(1-7). In vitro studies show that this compound is a potent inhibitor of ACE2 activity.[2][3][4] At a concentration of 10 µM, it inhibits 96% of ACE2 activity, which is a more potent inhibition than that observed with the native Angiotensin II (77% inhibition at 10 µM).[2][3][4] This suggests that the substitution at position 6 enhances the binding affinity of the peptide for ACE2.

Angiotensin II Receptors (AT1 and AT2)

The affinity of this compound for the primary Angiotensin II receptors, AT1 and AT2, has been determined through radioligand binding assays. The pKi values, which are the negative logarithm of the inhibition constant (Ki), indicate the binding affinity. For this compound, the pKi at the AT1 receptor is 6.5, and at the AT2 receptor, it is 7.4.[2][3] In comparison, the native Angiotensin II exhibits significantly higher affinity for both receptors, with pKi values of 8.8 for AT1 and 8.7 for AT2.[2][3] This substantial reduction in binding affinity for both AT1 and AT2 receptors suggests that this compound is unlikely to be a potent agonist or antagonist at these receptors under physiological conditions. The substitution of Histidine with Tyrosine at position 6 appears to be detrimental to high-affinity binding to both AT1 and AT2 receptors.

Signaling Pathways and Physiological Effects

Currently, there is a lack of published data on the specific intracellular signaling pathways activated by this compound upon binding to any receptor. Given its significantly reduced affinity for AT1 and AT2 receptors, it is plausible that it does not elicit strong downstream signaling through the canonical G-protein coupled pathways associated with Angiotensin II.

Similarly, in vivo studies detailing the physiological effects of this compound on parameters such as blood pressure, vasoconstriction, or aldosterone release are not available in the current scientific literature. Its primary characterized role appears to be a research tool for probing the structure-function relationships of angiotensin peptides and their interaction with ACE2.

Experimental Protocols

The characterization of this compound has relied on specific in vitro assays. The detailed methodologies for these key experiments are provided below.

Peptide Synthesis

Protocol:

  • Peptides were synthesized using solid-phase peptide synthesis (SPPS) on a rink amide resin.

  • Fmoc (9-fluorenylmethyloxycarbonyl) chemistry was employed for the sequential addition of amino acids.

  • Activation of amino acids was achieved using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIPEA (N,N-Diisopropylethylamine).

  • Following the final coupling step, the N-terminal Fmoc group was removed.

  • The peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • The crude peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was washed.

  • Purification of the crude peptide was performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide were confirmed by mass spectrometry and analytical RP-HPLC.

ACE2 Binding Assay (Quenched Fluorescence Substrate Assay)

Protocol:

  • The assay was performed in a 96-well plate format.

  • Recombinant human ACE2 enzyme was diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl2, and 0.1% BSA).

  • A quenched fluorescent substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Ala-Pro-Lys(2,4-dinitrophenyl)-OH) was prepared in the same assay buffer.

  • This compound and control peptides were prepared at various concentrations.

  • In each well, the ACE2 enzyme solution was mixed with the test peptide or vehicle control and pre-incubated at 37°C for 10 minutes.

  • The reaction was initiated by adding the fluorescent substrate to each well.

  • The fluorescence intensity was measured over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission).

  • The rate of substrate cleavage was determined from the linear portion of the fluorescence versus time plot.

  • The percentage of ACE2 inhibition was calculated by comparing the rate of cleavage in the presence of the test peptide to the rate in the vehicle control wells.

AT1 and AT2 Receptor Binding Assays (Radioligand Competition Assay)

Protocol:

  • Cell membranes expressing either the human AT1 or AT2 receptor were prepared from transfected cell lines (e.g., HEK293 cells).

  • The protein concentration of the membrane preparations was determined using a standard protein assay (e.g., BCA assay).

  • The binding assay was conducted in a 96-well plate format in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • A radiolabeled ligand with high affinity for the target receptor (e.g., [125I]-[Sar1,Ile8]Angiotensin II) was used at a fixed concentration (typically near its Kd value).

  • A dilution series of the unlabeled competitor peptide, this compound, was prepared.

  • In each well, the cell membranes, radiolabeled ligand, and competitor peptide (or vehicle for total binding) were incubated together. Non-specific binding was determined in the presence of a high concentration of a known non-radiolabeled antagonist (e.g., losartan for AT1, PD123319 for AT2).

  • The mixture was incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • The bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • The filters were washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters was quantified using a gamma counter.

  • The competition binding data were analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

  • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Visualizations

Logical Relationship of this compound Interaction with RAS Components

Angiotensin_Analog_Interaction AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Substrate AT1R AT1 Receptor AngII->AT1R High Affinity Agonist AT2R AT2 Receptor AngII->AT2R High Affinity Agonist Tyr6_AngII This compound Tyr6_AngII->ACE2 Potent Inhibitor Tyr6_AngII->AT1R Low Affinity Tyr6_AngII->AT2R Low Affinity Ang1_7 Angiotensin-(1-7) ACE2->Ang1_7 Produces Physiological_Effects Physiological Effects (Vasoconstriction, etc.) AT1R->Physiological_Effects Mediates

Caption: Interaction of this compound with key RAS components compared to Angiotensin II.

Experimental Workflow for Characterizing this compound Binding

Experimental_Workflow start Start synthesis Peptide Synthesis (this compound) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization ace2_assay ACE2 Binding Assay (Quenched Fluorescence) characterization->ace2_assay atr_assay AT1/AT2 Receptor Binding Assay (Radioligand Competition) characterization->atr_assay data_analysis Data Analysis (% Inhibition, pKi) ace2_assay->data_analysis atr_assay->data_analysis end End data_analysis->end

Caption: Workflow for the synthesis and in vitro binding characterization of this compound.

References

Methodological & Application

Application Note: In Vitro Study Design for [Tyr6]-Angiotensin II

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS) that regulates blood pressure and electrolyte balance.[1][2] Its physiological and pathological effects are primarily mediated through two G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R).[3][4][5] The AT1R, a Gq-coupled receptor, is responsible for most of the classical effects of Ang II, including vasoconstriction, inflammation, and cellular growth.[3][6][7] [Tyr6]-Angiotensin II is an analog of Angiotensin II. This document provides a comprehensive guide for designing an in vitro study to characterize the pharmacological and functional activity of this compound, focusing on its interaction with the AT1 receptor signaling pathway.

Primary Signaling Pathway: AT1 Receptor

Activation of the AT1R by an agonist like Angiotensin II initiates a well-characterized Gq-mediated signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8][9] This surge in intracellular calcium activates various downstream effector proteins, leading to cellular responses such as proliferation and migration.[7]

AT1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Downstream Cellular Responses (Proliferation, Migration) PKC->Downstream Ca Ca²⁺ Release Ca->PKC Activates Ca->Downstream IP3R->Ca Ligand This compound Ligand->AT1R Binds

Caption: AT1 Receptor Gq signaling pathway.

Experimental Design Workflow

A logical workflow for characterizing this compound in vitro begins with assessing its direct interaction with the target receptor, followed by quantifying the immediate downstream signaling events (second messenger production), and culminating in the measurement of functional cellular outcomes.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Characterization of This compound Binding Step 1: Receptor Binding Assays (Determine Ki, Affinity) Start->Binding SecondMessenger Step 2: Second Messenger Assays (Determine EC50, Potency) Binding->SecondMessenger Confirms Target Engagement Functional Step 3: Functional Cellular Assays (Measure Efficacy) SecondMessenger->Functional Links Signaling to Function End End: Pharmacological Profile Functional->End

Caption: Recommended workflow for in vitro studies.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison of potency and efficacy across different assays.

Table 1: Receptor Binding and Second Messenger Activation

Compound AT1R Binding Ki (nM) Intracellular Ca²⁺ EC₅₀ (nM) IP1 Accumulation EC₅₀ (nM)
Angiotensin II (Control) 1.2 ± 0.2 0.8 ± 0.1 1.5 ± 0.3
This compound Data Data Data

| AT1R Antagonist | >10,000 | No activity | No activity |

Table 2: Functional Cellular Assays

Compound (100 nM) Cell Proliferation (% of Control) Cell Migration (% of Control)
Vehicle Control 100% 100%
Angiotensin II (Control) 145 ± 8% 180 ± 12%
This compound Data Data

| this compound + AT1R Antagonist | Data | Data |

Experimental Protocols

The following are detailed protocols for key in vitro experiments. Cell lines endogenously expressing the AT1 receptor (e.g., vascular smooth muscle cells) or recombinant cell lines (e.g., HEK293 or CHO cells overexpressing human AT1R) are suitable.

Protocol 1: Competitive Receptor Binding Assay (HTRF)

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a fluorescently labeled ligand for the AT1 receptor.[10]

Materials:

  • Tag-lite® labeled cells expressing AT1R

  • Fluorescently labeled Angiotensin II ligand (e.g., L0007RED)

  • This compound and unlabeled Angiotensin II (for control)

  • Assay buffer

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the unlabeled Angiotensin II control in assay buffer.

  • Cell Dispensing: Gently resuspend the labeled cells and dispense 10 µL into each well of the 384-well plate.

  • Ligand and Compound Addition:

    • Add 5 µL of the fluorescently labeled ligand to each well at a fixed concentration (typically at its Kd).

    • Add 5 µL of the serially diluted this compound, control ligand, or buffer to the appropriate wells.

  • Incubation: Seal the plate and incubate at room temperature for 2-3 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the log concentration of the competitor (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Labeled Ligand]/Kd).

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate Gq signaling by monitoring the resulting increase in intracellular calcium concentration.[11][12][13]

Materials:

  • AT1R-expressing cells (e.g., CHO-AT1R)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye extrusion)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence kinetic plate reader (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal concentration of Pluronic F-127 in HBSS. Add probenecid (e.g., 2.5 mM) if necessary.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 5X concentrated serial dilution of this compound in HBSS.

  • Data Acquisition:

    • Place the cell plate into the kinetic fluorescence plate reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add the this compound dilutions to the wells.

    • Continue recording the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Measure the peak fluorescence intensity minus the baseline fluorescence for each well.

    • Plot the change in fluorescence against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response.

Protocol 3: Cell Proliferation Assay (CCK-8)

This protocol assesses the effect of this compound on the proliferation of cells, such as vascular smooth muscle cells (VSMCs).[14]

Materials:

  • VSMCs or other responsive cell types

  • Complete growth medium and serum-free medium

  • This compound

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well tissue culture plates

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.

  • Compound Treatment: Treat the cells with various concentrations of this compound in low-serum (e.g., 0.5% FBS) medium. Include vehicle and positive controls (e.g., 10% FBS or Ang II).

  • Incubation: Incubate the cells for 24-48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C until the color develops.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of proliferation against the log concentration of this compound to determine the EC₅₀.

Protocol 4: Cell Migration Assay (Transwell)

This assay quantifies the chemotactic effect of this compound on cell migration through a porous membrane.[15][16][17]

Materials:

  • Responsive cells (e.g., lymphatic endothelial cells, fibroblasts)

  • Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

  • Serum-free medium

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 750 µL of medium containing different concentrations of this compound (the chemoattractant) to the lower chambers of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 500 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-24 hours (time to be optimized based on cell type).

  • Cell Removal and Fixation:

    • Carefully remove the inserts from the wells.

    • Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface by immersing the inserts in fixation solution for 20 minutes.

  • Staining and Visualization:

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in Crystal Violet solution for 30 minutes.

    • Wash thoroughly with water and allow to air dry.

  • Data Analysis:

    • Image several random fields of the lower membrane surface for each insert using a microscope.

    • Count the number of migrated cells per field.

    • Calculate the average number of migrated cells for each condition and express the data as a percentage of the vehicle control.

References

Application Notes and Protocols for Studying Cardiac Hypertrophy using Angiotensin II

Author: BenchChem Technical Support Team. Date: November 2025

A-P-P-L-I-C-A-T-I-O-N-N-O-T-E-S

Introduction

Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to pressure overload and various neurohormonal stimuli. Pathological hypertrophy can progress to heart failure. Angiotensin II (Ang II), a key effector peptide of the renin-angiotensin system (RAS), is a potent inducer of cardiac hypertrophy. It exerts its effects primarily through the Angiotensin II type 1 (AT1) receptor, making it a critical tool for researchers and drug development professionals studying the mechanisms of cardiac hypertrophy and evaluating potential therapeutic interventions.

While various Ang II analogs exist, such as [Tyr6]-Angiotensin II, the vast body of scientific literature on inducing cardiac hypertrophy focuses on the native Angiotensin II peptide. Information specifically detailing the use of this compound for inducing cardiac hypertrophy is limited; it is more commonly referenced in receptor binding assays. Therefore, the following application notes and protocols are based on the established use of Angiotensin II to model cardiac hypertrophy.

Mechanism of Action

Angiotensin II binds to the AT1 receptor, a G-protein-coupled receptor (GPCR), on cardiomyocytes. This binding initiates a cascade of intracellular signaling events that collectively lead to hypertrophic growth. The primary signaling pathway involves the activation of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • DAG activates Protein Kinase C (PKC).

The subsequent increase in intracellular Ca2+ and activation of PKC trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, and the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. These pathways converge on the nucleus to activate transcription factors that drive the expression of hypertrophic genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), leading to increased protein synthesis and cardiomyocyte growth.[1][2][3]

In Vitro and In Vivo Models

The study of Ang II-induced cardiac hypertrophy utilizes both cell culture (in vitro) and animal (in vivo) models.

  • In Vitro Models: Primary neonatal rat ventricular cardiomyocytes (NRVMs) and the H9c2 cell line, a clonal line derived from embryonic rat heart tissue, are commonly used. These models are advantageous for mechanistic studies and high-throughput screening of compounds.

  • In Vivo Models: Angiotensin II is typically administered to rodents (mice or rats) via subcutaneous osmotic mini-pumps for a sustained period. This method mimics the chronic exposure to Ang II that contributes to pathological cardiac hypertrophy in clinical settings.

Data Presentation

The following tables summarize quantitative data from representative studies on Angiotensin II-induced cardiac hypertrophy.

Table 1: In Vitro Models of Angiotensin II-Induced Cardiomyocyte Hypertrophy

Cell TypeAngiotensin II ConcentrationTreatment DurationKey Hypertrophic Markers and Observations
H9c2 cells0.1 µM24-48 hoursIncreased cell surface area, protein synthesis, and expression of ANP, BNP, and β-MHC.[4]
Neonatal Rat Ventricular Myocytes (NRVMs)1 µM24-72 hoursIncreased cell size, protein content, and activation of NFAT signaling.[5][6]

Table 2: In Vivo Models of Angiotensin II-Induced Cardiac Hypertrophy

Animal ModelAngiotensin II Infusion RateTreatment DurationKey Hypertrophic Outcomes
C57BL/6 Mice1000 ng/kg/min2-4 weeksIncreased heart weight to body weight ratio, left ventricular wall thickness, and cardiac fibrosis.[7][8]
Sprague-Dawley Rats200 ng/kg/min2-4 weeksElevated blood pressure, increased heart weight, and upregulation of hypertrophic gene expression.

Visualization of Signaling Pathways and Experimental Workflows

AngII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gαq/11 AT1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ SR->Ca2 releases Calcineurin Calcineurin Ca2->Calcineurin activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK activates NFAT_P NFAT (P) Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT translocates to Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP, β-MHC) MAPK->Hypertrophic_Genes activates transcription NFAT->Hypertrophic_Genes activates transcription

Caption: Angiotensin II signaling pathway leading to cardiac hypertrophy.

InVitro_Workflow start Start: Seed Cardiomyocytes (e.g., H9c2 or NRVMs) treatment Treat with Angiotensin II (e.g., 0.1 µM for 24-48h) start->treatment analysis Hypertrophy Assessment treatment->analysis cell_size Measure Cell Surface Area (e.g., Immunofluorescence staining for α-actinin) analysis->cell_size protein_synthesis Quantify Protein Synthesis (e.g., ³H-leucine incorporation assay) analysis->protein_synthesis gene_expression Analyze Hypertrophic Gene Expression (e.g., qPCR for ANP, BNP, β-MHC) analysis->gene_expression end End: Data Analysis cell_size->end protein_synthesis->end gene_expression->end

Caption: Experimental workflow for in vitro induction of cardiac hypertrophy.

InVivo_Workflow start Start: Acclimatize Animals (e.g., C57BL/6 mice) surgery Surgically Implant Osmotic Mini-pumps (Subcutaneous) start->surgery infusion Continuous Angiotensin II Infusion (e.g., 1000 ng/kg/min for 2-4 weeks) surgery->infusion monitoring Monitor Blood Pressure and Animal Welfare infusion->monitoring endpoint Endpoint Analysis infusion->endpoint echo Echocardiography for Cardiac Function and Dimensions endpoint->echo harvest Harvest Hearts endpoint->harvest end End: Data Interpretation echo->end weigh Measure Heart Weight to Body Weight Ratio harvest->weigh histology Histological Analysis (e.g., H&E, Masson's Trichrome for fibrosis) harvest->histology molecular Molecular Analysis (e.g., qPCR, Western Blot for hypertrophic markers) harvest->molecular weigh->end histology->end molecular->end

Caption: Experimental workflow for in vivo induction of cardiac hypertrophy.

P-R-O-T-O-C-O-L-S

In Vitro Cardiomyocyte Hypertrophy Protocol

This protocol is designed for inducing hypertrophy in H9c2 cells or primary neonatal rat ventricular myocytes (NRVMs).

Materials:

  • H9c2 cells or isolated NRVMs

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Angiotensin II (human, synthetic)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for hypertrophy assessment (e.g., anti-α-actinin antibody, ³H-leucine, RNA extraction kits)

Procedure:

  • Cell Culture:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • For NRVMs, follow established isolation and culture protocols.

  • Serum Starvation:

    • When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells and reduce basal signaling.

  • Angiotensin II Treatment:

    • Prepare a stock solution of Angiotensin II in sterile water or PBS.

    • Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 0.1 µM for H9c2 cells).

    • Replace the serum-free medium with the Angiotensin II-containing medium and incubate for the desired duration (e.g., 24-48 hours).

    • Include a vehicle control group treated with serum-free DMEM without Angiotensin II.

  • Assessment of Hypertrophy:

    • Cell Size Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Stain with an antibody against a sarcomeric protein (e.g., α-actinin) followed by a fluorescently labeled secondary antibody.

      • Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ).

    • Protein Synthesis Assay:

      • During the last 4-6 hours of Angiotensin II treatment, add ³H-leucine to the culture medium.

      • Wash the cells with ice-cold PBS.

      • Precipitate proteins with trichloroacetic acid (TCA).

      • Measure the incorporated radioactivity using a scintillation counter.

    • Gene Expression Analysis:

      • Lyse the cells and extract total RNA.

      • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of hypertrophic marker genes (ANP, BNP, β-MHC).

In Vivo Cardiac Hypertrophy Protocol (Mouse Model)

This protocol describes the induction of cardiac hypertrophy in mice using osmotic mini-pumps.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Alzet osmotic mini-pumps (e.g., Model 1002 or 2004)

  • Angiotensin II

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Blood pressure monitoring system (e.g., tail-cuff method)

Procedure:

  • Pump Preparation:

    • Dissolve Angiotensin II in sterile saline to achieve the desired infusion rate (e.g., 1000 ng/kg/min).

    • Fill the osmotic mini-pumps with the Angiotensin II solution or saline (for sham controls) according to the manufacturer's instructions.

    • Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours before implantation.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane.

    • Make a small subcutaneous incision on the back, slightly posterior to the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic mini-pump into the pocket.

    • Close the incision with sutures or wound clips.

    • Provide post-operative care, including analgesics.

  • Monitoring:

    • Monitor the animals daily for any signs of distress.

    • Measure systolic blood pressure periodically (e.g., weekly) using the tail-cuff method to confirm the hypertensive effect of Angiotensin II.

  • Endpoint Analysis (after 2-4 weeks):

    • Echocardiography:

      • Perform echocardiography on anesthetized mice to assess cardiac function and measure left ventricular wall thickness and chamber dimensions.

    • Tissue Collection:

      • Euthanize the mice and excise the hearts.

      • Blot the hearts dry and weigh them. Calculate the heart weight to body weight ratio.

      • Dissect the atria and ventricles. A portion of the left ventricle can be fixed in 10% formalin for histology, and the remainder can be snap-frozen in liquid nitrogen for molecular analysis.

    • Histological Analysis:

      • Embed the fixed heart tissue in paraffin and cut sections.

      • Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size.

      • Use Masson's trichrome or Picrosirius red staining to visualize and quantify cardiac fibrosis.

    • Molecular Analysis:

      • Extract RNA and protein from the frozen heart tissue.

      • Perform qPCR and/or Western blotting to analyze the expression of hypertrophic and fibrotic markers.

References

Application Notes and Protocols for [Tyr6]-Angiotensin II Dose-Response Studies in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, and fluid and electrolyte homeostasis.[1][2] Ang II exerts its diverse physiological effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R).[1] Activation of AT1R, which is widely expressed in tissues of the cardiovascular system, kidneys, adrenal glands, and brain, typically leads to vasoconstriction, aldosterone secretion, cellular growth, and proliferation.[1][3] Conversely, the AT2R is highly expressed during fetal development and its expression in adult tissues is more limited, but it is thought to counteract many of the effects of AT1R activation, promoting vasodilation and inhibiting cell growth.[2][4]

Note on [Tyr6]-Angiotensin II:

This compound is a synthetic analog of Angiotensin II where the histidine residue at position 6 is replaced by a tyrosine. This substitution significantly alters the peptide's interaction with angiotensin receptors. Structural and mutational studies suggest that the histidine at position 6 is a key determinant for AT1R binding and activation, while a tyrosine at this position dramatically increases selectivity for the AT2R. Therefore, this compound is expected to act as an AT2R-selective ligand. Its functional effect (agonist vs. antagonist) at the AT2R and its residual activity at the AT1R should be determined empirically for each specific cellular context and assay. Researchers should anticipate that its potency and efficacy will differ significantly from the parent Angiotensin II peptide.

Quantitative Data for Angiotensin II (Reference for this compound Studies)

Due to a lack of specific dose-response data for this compound in the public literature, the following table summarizes quantitative data for the parent peptide, Angiotensin II. This information can serve as a starting point for designing dose-response experiments for this compound, with the understanding that optimal concentrations may vary significantly.

Cell Type/TissueAssay/Endpoint MeasuredLigandPotency/Affinity MetricValue
Rat Aortic Smooth Muscle CellsProtein SynthesisAngiotensin IIED50~1 nM
Murine Proximal Tubular Cells (MCT)Receptor BindingAngiotensin IIKd0.89 nM
Rat Brainstem AstrocytesJNK PhosphorylationAngiotensin IIMaximal Stimulation100 nM
Splenic LymphocytesCell ProliferationAngiotensin IIMaximal Effect1 - 3 µM
Rabbit Mesenteric Artery MyocytesCation Channel Activation (Icat1)Angiotensin IIEffective Concentration1 nM
Podocytes (freshly isolated)TRPC6 Channel ActivationAngiotensin IIEffective Concentration1 µM

Signaling Pathways and Experimental Workflow

Angiotensin II Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascades initiated by the activation of AT1 and AT2 receptors by Angiotensin II.[1]

Angiotensin_Signaling cluster_membrane Cell Membrane cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway cluster_response Cellular Responses AT1R AT1R Gq Gq/11 AT1R->Gq AT2R AT2R Gi Gi/o AT2R->Gi AngII Angiotensin II or [Tyr6]-AngII AngII->AT1R AngII->AT2R PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Growth Cell Growth Proliferation Ca->Growth Vaso Vasoconstriction PKC->Vaso PKC->Growth Aldo Aldosterone Secretion PKC->Aldo SHP1 SHP-1 Gi->SHP1 p38 p38 MAPK Inhibition SHP1->p38 VasoD Vasodilation SHP1->VasoD AntiP Anti-proliferation SHP1->AntiP

Caption: Canonical signaling pathways of Angiotensin II receptors.

Experimental Workflow for Dose-Response Curve Generation

The following workflow outlines the key steps for performing a dose-response experiment in cultured cells.

Dose_Response_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A1 Culture cells to optimal confluency A2 Harvest and count cells A1->A2 A3 Seed cells in microplate A2->A3 A4 Allow cells to adhere (e.g., 24 hours) A3->A4 B1 Prepare serial dilutions of this compound A4->B1 B2 Replace culture medium with treatment solutions B1->B2 B3 Incubate for a defined period B2->B3 C1 Perform endpoint assay (e.g., Calcium flux, Proliferation, Reporter) B3->C1 C2 Measure signal (e.g., Fluorescence, Luminescence) C1->C2 C3 Normalize data to controls C2->C3 C4 Plot dose-response curve (log[agonist] vs. response) C3->C4 C5 Calculate EC50/IC50 using non-linear regression C4->C5

Caption: General workflow for a cell-based dose-response experiment.

Experimental Protocols

Protocol 1: General Dose-Response Assay for this compound

This protocol provides a general framework. The specific cell type, assay endpoint (e.g., calcium mobilization, reporter gene activation, protein phosphorylation), and incubation times should be optimized for the experimental system.

1. Materials:

  • Cultured cells expressing Angiotensin II receptors.

  • Complete cell culture medium.

  • Serum-free medium or appropriate assay buffer.

  • This compound peptide stock solution (e.g., 1 mM in sterile water or appropriate buffer).

  • Phosphate-Buffered Saline (PBS).

  • 96-well microplates (clear, white, or black, depending on the assay).

  • Assay-specific reagents (e.g., Fluo-4 AM for calcium, CellTiter-Glo® for proliferation, luciferase substrate for reporter assays).

2. Cell Preparation and Seeding:

  • Culture cells in appropriate flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA or a non-enzymatic cell dissociation solution.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue staining.

  • Dilute the cell suspension to the desired seeding density in a complete medium. The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase at the time of the assay.

  • Seed the cells into a 96-well microplate (e.g., 10,000 to 50,000 cells per well in 100 µL).

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

3. Peptide Dilution and Cell Treatment:

  • Before treatment, you may need to serum-starve the cells for 4-24 hours by replacing the complete medium with a serum-free or low-serum medium to reduce basal signaling.

  • Prepare a serial dilution of this compound. A common approach is to perform a 1:10 or 1:3 serial dilution in the appropriate assay buffer to cover a wide concentration range (e.g., 1 pM to 10 µM).

  • Include appropriate controls:

    • Vehicle Control: Assay buffer without the peptide.

    • Positive Control: A known agonist for the receptor/pathway being studied (e.g., standard Angiotensin II if assessing AT1R, or a known AT2R agonist).

  • Carefully remove the medium from the cells and add 100 µL of the diluted peptide solutions or controls to the respective wells.

  • Incubate the plate for the desired treatment period. This can range from minutes (for rapid signaling events like calcium flux) to hours or days (for proliferation or gene expression).

4. Endpoint Measurement and Data Analysis:

  • At the end of the incubation period, perform the chosen endpoint assay according to the manufacturer's instructions.

  • Measure the output signal using a plate reader.

  • Data Normalization: Subtract the average signal from the vehicle control wells (background) from all other measurements. Normalize the data by expressing it as a percentage of the response to a maximal concentration of a known agonist or as a percentage of the vehicle control.

  • Curve Fitting: Plot the normalized response (Y-axis) against the logarithm of the agonist concentration (X-axis). Use a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism) to fit the data and determine the EC50 (concentration for 50% of maximal response) or IC50 (concentration for 50% inhibition).

Disclaimer: These protocols and notes are intended for research use only. The provided data for Angiotensin II serves as a reference, and it is crucial to perform pilot studies to determine the optimal experimental conditions and effective concentration range for this compound in your specific cell system.

References

Application Notes and Protocols for Immunohistochemical Staining of [Tyr6]-Angiotensin II Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Angiotensin II (Ang II) and its receptors in tissues treated with [Tyr6]-Angiotensin II, a synthetic analog of Ang II. This guide includes a comprehensive experimental protocol, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflow.

Introduction

Angiotensin II is a key effector peptide of the renin-angiotensin system (RAS), playing a crucial role in cardiovascular and renal homeostasis.[1] Its effects are mediated through two primary G protein-coupled receptors, the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R).[2] Dysregulation of the RAS is implicated in various pathologies, including hypertension, heart failure, and kidney disease.[3] Immunohistochemistry is a powerful technique to visualize the distribution and localization of Ang II and its receptors within tissue samples, providing valuable insights into the spatial context of RAS activation.[4]

This protocol is designed for the detection of Ang II or its receptors in formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound. While this protocol is optimized for Ang II and its receptors in general, it is applicable for tissues treated with this compound, assuming the use of a primary antibody with appropriate specificity.

Angiotensin II Signaling Pathways

Angiotensin II binding to its receptors, AT1R and AT2R, triggers distinct downstream signaling cascades.

The AT1R is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[5] These events ultimately contribute to vasoconstriction, aldosterone release, and cellular growth.[5]

Conversely, the AT2R often counteracts the effects of AT1R.[2] Its signaling is less completely understood but is known to involve the activation of protein phosphatases, leading to the inhibition of growth-promoting pathways and the induction of apoptosis.[6] AT2R activation is also linked to vasodilation through a nitric oxide (NO)-dependent mechanism.[6]

Below are diagrams illustrating the primary signaling pathways for the AT1 and AT2 receptors.

AT1R_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Physiological Response (Vasoconstriction, Aldosterone Release, etc.) Ca2->Response PKC->Response

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

AT2R_Signaling AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R G_protein G Protein AT2R->G_protein Phosphatases Protein Phosphatases (SHP-1, PP2A) G_protein->Phosphatases NO_cGMP NO/cGMP Pathway G_protein->NO_cGMP Apoptosis Apoptosis Phosphatases->Apoptosis Anti_proliferation Anti-proliferation Phosphatases->Anti_proliferation Vasodilation Vasodilation NO_cGMP->Vasodilation

Caption: Angiotensin II Type 2 Receptor (AT2R) Signaling Pathway.

Quantitative Data Summary

Immunohistochemical staining can be semi-quantitatively or quantitatively analyzed to compare the expression of Angiotensin II receptors in different tissues or under various experimental conditions. The following table summarizes representative data from studies that have quantified AT1R and AT2R expression.

Tissue/ConditionTargetMethod of QuantificationKey FindingsReference
Mouse KidneyAT1RSemiquantitative analysis of staining intensityAng II infusions significantly increased AT1R expression.[7]
Human Prostate CancerAT1R & AT2RImage analysis of immunostainingOverexpression of both AT1R and AT2R in Gleason grade 2 neoplastic epithelium.[8]
Human Renal Clear-Cell CarcinomaAT1R & AT2RPercentage of positive tumor cellsBoth receptors are overexpressed in more aggressive tumors.[9]
Human Myocardium (Heart Failure)ACE2Mean pixel intensity of IHC stainingACE2 expression was significantly higher in the heart failure group compared to the donor group.[10]

Experimental Protocol: Immunohistochemistry for Angiotensin II and its Receptors

This protocol outlines the key steps for IHC staining of FFPE tissue sections.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on coated slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris-EDTA, pH 9.0)[11]

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Hydrogen Peroxide (3%) for blocking endogenous peroxidase activity[12]

  • Blocking solution (e.g., 5% normal goat serum in PBS/TBS)

  • Primary antibody (specific for Angiotensin II, AT1R, or AT2R; validated for IHC)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-Horseradish Peroxidase (SABC or ABC kit)

  • Chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine)[13]

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

  • Humidified chamber

Experimental Workflow

The following diagram provides a visual overview of the IHC protocol.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-induced) Rehydration->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block (3% H₂O₂) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-AT1R, overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Substrate (DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration_final Dehydration (Ethanol series) Counterstain->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting Clearing->Mounting

References

Application Notes and Protocols for Calcium Imaging with [Tyr6]-Angiotensin II Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) and its analogs, such as [Tyr6]-Angiotensin II, are potent vasoactive peptides that play a crucial role in cardiovascular and neuronal regulation. A primary mechanism of action for Ang II is the modulation of intracellular calcium ([Ca2+]i) levels. Calcium imaging serves as a powerful technique to investigate the signaling pathways activated by Ang II receptor agonists and to screen for potential therapeutic compounds that modulate these pathways. This document provides detailed application notes and standardized protocols for conducting calcium imaging experiments using this compound stimulation.

Principle

This compound, an analog of Angiotensin II, binds predominantly to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium concentration. This calcium signal originates from two main sources: release from intracellular stores, primarily the endoplasmic reticulum (ER), and influx from the extracellular space through various ion channels. By loading cells with calcium-sensitive fluorescent indicators, these dynamic changes in [Ca2+]i can be visualized and quantified using fluorescence microscopy.

Signaling Pathway

The stimulation of the AT1 receptor by this compound activates a well-characterized signaling pathway. Upon ligand binding, the receptor couples to Gαq/11 proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. DAG, along with Ca2+, activates Protein Kinase C (PKC) and can also activate Transient Receptor Potential Canonical (TRPC) channels, leading to Ca2+ influx from the extracellular environment. In some cell types, this initial depolarization can also lead to the opening of voltage-gated L-type calcium channels, further contributing to the rise in intracellular calcium.[1][2][3][4]

AngII_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Tyr6_AngII This compound AT1R AT1 Receptor Tyr6_AngII->AT1R Binds Gq11 Gαq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC TRPC Channels DAG->TRPC Activates PKC PKC DAG->PKC Activates Ca_in TRPC->Ca_in LType L-type Ca2+ Channels LType->Ca_in Depolarization-induced Ca_cytosol [Ca2+]i ↑ Ca_in->Ca_cytosol IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca_release->Ca_cytosol Ca_cytosol->PKC Activates IP3R->Ca_release Workflow A 1. Cell Culture Plate cells on glass-bottom dishes B 2. Dye Loading Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C 3. Washing Wash cells to remove excess dye B->C D 4. Baseline Imaging Acquire baseline fluorescence for 2-5 minutes C->D E 5. Stimulation Add this compound to the cells D->E F 6. Post-Stimulation Imaging Record the change in fluorescence intensity over time E->F G 7. Data Analysis Quantify the change in fluorescence (ΔF/F0) F->G

References

Troubleshooting & Optimization

[Tyr6]-Angiotensin II solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Tyr6]-Angiotensin II.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lyophilized this compound?

A1: For initial solubilization of this compound, sterile, distilled water is the recommended solvent. Angiotensin II is soluble in water up to 25 mg/mL, yielding a clear, colorless solution.[1][2] It is also soluble in aqueous solutions with a pH range of 5-8.[2]

Q2: My this compound is not dissolving in water. What should I do?

A2: If you encounter solubility issues with water, consider the following options:

  • Sonication: Gentle sonication can help break up particulates and enhance dissolution.[3]

  • pH Adjustment: Since this compound is a peptide, its charge state is pH-dependent. If the peptide has a net positive charge (which is likely for Angiotensin II at neutral pH due to the presence of Arginine and Histidine), trying a mildly acidic solution (e.g., 10-30% acetic acid) may improve solubility.

  • Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dropwise addition of the aqueous buffer with gentle agitation.[3]

Q3: How should I store lyophilized and reconstituted this compound?

A3: Lyophilized this compound should be stored at -20°C, where it is stable for an extended period.[1][2] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C. Stock solutions at a neutral pH are generally stable for at least two months when stored at -20°C.

Q4: At what concentrations is this compound typically used in cell-based assays?

A4: The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific endpoint being measured. However, concentrations in the nanomolar (nM) range are commonly reported for Angiotensin II to elicit biological responses, such as the activation of cation channel currents at 1 nM.[4]

Q5: What are the primary signaling pathways activated by this compound?

A5: this compound, similar to native Angiotensin II, is expected to primarily act through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are G-protein coupled receptors (GPCRs).[4][5] Activation of the AT1 receptor typically leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Response in Cell-Based Assays
Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized and reconstituted peptide at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Incorrect Concentration Verify calculations for stock solution and final dilutions. Use a fresh aliquot for each experiment to rule out degradation.
Low Receptor Expression Confirm the expression of AT1 or AT2 receptors on your cell line of interest using techniques like Western blot, qPCR, or immunofluorescence.
Cell Passage Number High passage numbers can lead to changes in receptor expression and signaling. Use cells within a defined low passage number range.
Issue 2: High Background or Non-Specific Binding in Receptor Binding Assays
Possible Cause Troubleshooting Step
Inadequate Washing Increase the number and/or duration of wash steps to more effectively remove unbound ligand.
Suboptimal Blocking Optimize the concentration and type of blocking agent (e.g., BSA) in your assay buffer.
Radioligand Issues Check the purity and specific activity of your radiolabeled this compound. Consider performing a saturation binding experiment to determine the optimal radioligand concentration.

Quantitative Data Summary

Solubility of Angiotensin II
Solvent Concentration Observation Reference
Water25 mg/mLClear, colorless solution[1][2]
Aqueous Solutions (pH 5-8)Not specifiedSoluble[2]
EthanolNot specifiedSoluble[2]
DMSO12 mg/mLSoluble
Recommended Storage Conditions
Form Temperature Duration Notes
Lyophilized Powder-20°CYearsKeep desiccated and protected from light.
Reconstituted Stock Solution-20°CAt least 2 monthsAliquot to avoid freeze-thaw cycles.
Diluted in 0.9% NaCl5 ± 3°CUp to 5 daysMaintain at least 90% of original concentration.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay for AT1 Receptor

This protocol is adapted from methods used for Angiotensin II receptor binding assays.[6][7][8]

Materials:

  • Cells or tissue homogenates expressing the AT1 receptor.

  • Radiolabeled this compound (e.g., ¹²⁵I-[Tyr6]-Angiotensin II).

  • Unlabeled this compound.

  • AT1 receptor antagonist (e.g., Losartan) for determining non-specific binding.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes expressing the AT1 receptor according to standard protocols. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add binding buffer, a known concentration of radiolabeled this compound, and the membrane preparation.

    • Non-specific Binding: Add binding buffer, the same concentration of radiolabeled this compound, a high concentration of an AT1 receptor antagonist (e.g., 10 µM Losartan), and the membrane preparation.

    • Competition Binding (optional): Add binding buffer, a fixed concentration of radiolabeled this compound, varying concentrations of unlabeled this compound, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC₅₀ and Ki values.

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol outlines a common functional assay to measure the activation of the AT1 receptor.

Materials:

  • Cells expressing the AT1 receptor (e.g., HEK293-AT1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the AT1-expressing cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading.

  • Stimulation: Inject a solution of this compound at the desired concentration into the wells.

  • Measurement: Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot a dose-response curve to calculate the EC₅₀.

Visualizations

G This compound AT1 Receptor Signaling Pathway Tyr6_AngII This compound AT1R AT1 Receptor (GPCR) Tyr6_AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cell_response Cellular Responses (e.g., Contraction, Proliferation) PKC->Cell_response Phosphorylates targets leading to

Caption: this compound AT1 Receptor Signaling Pathway.

G Experimental Workflow: Radioligand Receptor Binding Assay start Start prep_membranes Prepare Cell/Tissue Membranes start->prep_membranes setup_assay Set up Assay Plates (Total, Non-specific, Competition) prep_membranes->setup_assay incubate Incubate at Room Temp (60-90 min) setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate Specific Binding, IC₅₀, Ki) count->analyze end End analyze->end

Caption: Experimental Workflow: Radioligand Receptor Binding Assay.

G Troubleshooting Logic: Peptide Solubility start Lyophilized Peptide dissolve_water Attempt to dissolve in sterile water start->dissolve_water sonicate Gentle Sonication dissolve_water->sonicate Fails soluble Peptide Solubilized dissolve_water->soluble Success acidic_buffer Try mildly acidic buffer (e.g., 10% Acetic Acid) sonicate->acidic_buffer Fails sonicate->soluble Success dmso Use minimal DMSO, then add aqueous buffer acidic_buffer->dmso Fails acidic_buffer->soluble Success dmso->soluble Success insoluble Still Insoluble dmso->insoluble Fails

Caption: Troubleshooting Logic for Peptide Solubility.

References

Technical Support Center: Optimizing [Tyr6]-Angiotensin II for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using [Tyr6]-Angiotensin II in cell culture. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help optimize experimental design and ensure reliable, reproducible results.

A Note on this compound: this compound is an analog of the endogenous peptide hormone Angiotensin II (Ang II). For the purposes of this guide, the biological activities and signaling pathways are considered analogous to those of Angiotensin II, which is the subject of the vast majority of published research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Angiotensin II is the primary effector peptide of the renin-angiotensin system (RAS), playing a critical role in cardiovascular and renal homeostasis.[1] Its actions are mediated primarily through two G protein-coupled receptors (GPCRs), the Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R).[2][3]

  • AT1 Receptor: Mediates most of the classical physiological and pathological effects of Ang II. Activation of AT1R stimulates G-proteins, leading to the activation of phospholipase C (PLC). This triggers a cascade involving the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] AT1R activation can also lead to the transactivation of other receptor and non-receptor tyrosine kinases, engaging pathways like JAK/STAT and MAP kinase to influence cell growth, proliferation, inflammation, and hypertrophy.[1][3][4]

  • AT2 Receptor: The functions of the AT2R are less understood and can be complex. It often produces effects that counteract the AT1R, such as promoting vasodilation and anti-proliferation.[4]

The ultimate cellular response to this compound depends on the specific cell type and the relative expression levels of AT1 and AT2 receptors.

Angiotensin_II_Signaling Simplified Angiotensin II AT1 Receptor Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates RTK Tyrosine Kinases (e.g., Src, JAK2) AT1R->RTK Transactivates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Growth, Proliferation, Inflammation, Hypertrophy) Ca->Response MAPK MAPK Pathway (ERK, JNK) PKC->MAPK PKC->Response RTK->MAPK JAK_STAT JAK/STAT Pathway RTK->JAK_STAT MAPK->Response JAK_STAT->Response

Caption: Simplified Angiotensin II AT1 Receptor Signaling Pathway.

Q2: What is a good starting concentration for my experiment?

The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. Effects have been observed over a wide range, from nanomolar (nM) to micromolar (µM). A dose-response experiment is always recommended.

Concentration RangeCell Type ExamplesObserved EffectReference(s)
1 - 10 nM Rat Aortic Smooth Muscle CellsHypertrophy, increased protein synthesis (ED₅₀ ~1 nM)[5]
Murine Proximal Tubular CellsHypertrophy (at 10 nM)[6]
Rat Renal Proximal Tubular Epithelial CellsDecreased cell viability, apoptosis (at 1 nM)[7]
Rabbit Mesenteric Artery MyocytesCation channel activation (at 1 nM)[8]
100 nM Rat Cerebellar AstrocytesMaximal phosphorylation of JAK2/STAT3, proliferation[3]
Human Nucleus Pulposus CellsAltered gene expression[9]
Human PBMCsExaggerated T-cell response[10]
1 - 10 µM Splenic LymphocytesProliferation (maximal at 1-3 µM)[11]
Human Aortic Endothelial CellsModulation of ROS production[12]
HEK-ACE2 & Vero E6 CellsStimulated SARS-CoV-2 pseudovirus entry[13]

Q3: How long should I incubate my cells with this compound?

The required incubation time depends on the endpoint:

  • Signaling Events (e.g., protein phosphorylation): These are often rapid, with maximal effects seen in as little as 10-30 minutes.[3]

  • Gene Expression (mRNA): Changes can be detected within a few hours. Some responses may be biphasic, showing early (e.g., 2-3 hours) and late (e.g., 12-24 hours) peaks.[3][14]

  • Protein Synthesis & Phenotypic Changes (e.g., hypertrophy, proliferation, viability): These typically require longer incubation periods, from 6 hours to 48 hours or more, to become apparent.[5][7]

Q4: How do I determine which angiotensin receptor (AT1R or AT2R) is mediating the observed effect?

The most effective method is to use selective receptor antagonists in conjunction with Angiotensin II treatment.

  • To block AT1R: Use a selective antagonist such as Losartan .

  • To block AT2R: Use a selective antagonist such as PD123319 .

By comparing the response to Angiotensin II alone versus its response in the presence of these blockers, you can elucidate the specific receptor pathway involved.[3][7]

Troubleshooting Guide

Problem: I am not observing any response to this compound in my cells.

This is a common issue that can be resolved by systematically checking several factors.

Troubleshooting_No_Response Troubleshooting: No Cellular Response Start No cellular response observed CheckConc Is the concentration appropriate? (See FAQ Table) Start->CheckConc CheckTime Is the incubation time sufficient for the measured endpoint? CheckConc->CheckTime Yes ActionConc Perform a dose-response experiment (1 nM to 10 µM) CheckConc->ActionConc No CheckReceptor Does your cell line express AT1 and/or AT2 receptors? CheckTime->CheckReceptor Yes ActionTime Perform a time-course experiment (e.g., 15m, 2h, 24h, 48h) CheckTime->ActionTime No CheckPeptide Is the peptide stock solution fresh and properly stored? CheckReceptor->CheckPeptide Yes ActionReceptor Verify receptor expression (RT-qPCR, Western Blot, Flow Cytometry) CheckReceptor->ActionReceptor No/Unknown ActionPeptide Prepare fresh peptide solution. Aliquot and store at -80°C. CheckPeptide->ActionPeptide No/Old End Problem Resolved ActionConc->End ActionTime->End ActionReceptor->End ActionPeptide->End

Caption: Logic diagram for troubleshooting a lack of cellular response.

Problem: I am observing high levels of cell death or cytotoxicity.

  • Cause: Angiotensin II can induce apoptosis (programmed cell death) in certain cell types, such as renal tubular epithelial cells.[7] The concentration you are using may be too high for your specific cell line.

  • Solution:

    • Reduce Concentration: Perform a dose-response experiment starting from a much lower concentration (e.g., 0.1 nM).

    • Shorten Incubation Time: High concentrations for prolonged periods can be toxic. Assess viability at earlier time points.

    • Use Receptor Blockers: Co-incubation with an AT1R blocker (Losartan) and/or an AT2R blocker (PD123319) can mitigate cytotoxicity and help identify the responsible pathway.[7]

Problem: My results are not reproducible.

  • Cause 1: Peptide Instability: Angiotensin II has a short half-life in culture medium.[15] Repeated freeze-thaw cycles of the stock solution can also degrade the peptide.

    • Solution: Prepare a high-concentration stock solution, create single-use aliquots, and store them at -20°C or -80°C. Thaw a new aliquot for each experiment. For long-term experiments (>24h), consider replenishing the media with fresh Angiotensin II daily.[6]

  • Cause 2: Serum Variability: Components in fetal bovine serum (FBS) can interfere with or modulate the effects of Angiotensin II.

    • Solution: For consistency, perform experiments under serum-starved or low-serum (e.g., 0.5-1%) conditions. If serum is required for viability, ensure you use the same batch of FBS for all related experiments.

  • Cause 3: Cell Passage Number: As cells are passaged, their characteristics, including receptor expression and signaling responses, can change.

    • Solution: Use cells within a consistent and defined low-passage range for all experiments.

Experimental Protocols

Experimental_Workflow General Workflow for Optimizing Angiotensin II Concentration LitReview 1. Literature Review (Find ranges for similar cell types) DoseResponse 2. Perform Broad Dose-Response (e.g., 0.1 nM to 10 µM) LitReview->DoseResponse Assay1 3. Measure Primary Endpoint (e.g., Viability, Proliferation) DoseResponse->Assay1 Analyze1 4. Analyze Data & Determine Approximate EC₅₀ / Optimal Range Assay1->Analyze1 FineTune 5. Perform Focused Dose-Response (around optimal range) Analyze1->FineTune Assay2 6. Measure Functional Endpoint (e.g., Protein Phosphorylation, Gene Expression) FineTune->Assay2 Finalize 7. Finalize Optimal Concentration and Time for Future Experiments Assay2->Finalize

References

Technical Support Center: [Tyr6]-Angiotensin II In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Tyr6]-Angiotensin II in vitro.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing effects that resemble AT1 Receptor activation. What could be the cause?

A1: This is an unexpected result, as this compound is designed to be highly selective for the Angiotensin II Type 2 Receptor (AT2R).[1][2] Potential causes for this off-target effect include:

  • Peptide Degradation: Angiotensin peptides can be cleaved by peptidases in cell culture media.[3] Degradation products may have different receptor binding profiles.

  • High Ligand Concentration: Using excessively high concentrations of this compound may lead to non-specific binding to the AT1 receptor (AT1R), despite its low affinity.

  • Contamination: The peptide stock could be contaminated with native Angiotensin II or other AT1R agonists.

  • Receptor Heterodimerization: AT1 and AT2 receptors can form heterodimers, which may lead to complex downstream signaling that differs from that of the individual receptors.

Q2: I am observing inconsistent results between experiments. What are the common sources of variability?

A2: Inconsistent results with peptide ligands like this compound often stem from issues with ligand stability and experimental setup. Key factors include:

  • Peptide Stability in Solution: this compound is a peptide and can degrade in culture medium over time. It is recommended to prepare fresh solutions for each experiment and minimize the duration of chronic stimulation protocols.[3]

  • Cell Passage Number: The expression levels of AT1 and AT2 receptors can change with cell passage number. It is crucial to use cells within a consistent and low passage range.

  • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of peptidases and growth factors that may interfere with the assay.

Q3: Does this compound bind to any other receptors besides the AT2 Receptor?

A3: Yes. Besides its high affinity for the AT2 receptor, studies have shown that this compound also maintains binding to Angiotensin Converting Enzyme 2 (ACE2).[1][2] This is a critical consideration, as ACE2 plays a significant role in the Renin-Angiotensin System (RAS) by converting Angiotensin II to Angiotensin-(1-7).[1] Researchers should consider this potential interaction when designing experiments and interpreting data.

Q4: What are the essential controls for an experiment using this compound?

A4: To ensure the observed effects are specifically mediated by the AT2 receptor, the following controls are mandatory:

  • Vehicle Control: The solvent used to dissolve the peptide.

  • Selective AT2R Antagonist: Pre-treatment with a specific AT2R antagonist, such as PD123319, should block the effects of this compound.[4]

  • Selective AT1R Antagonist: To confirm the absence of AT1R-mediated effects, a selective antagonist like Losartan can be used.[5]

  • Cell Line Control: Use of a parental cell line that does not express the AT2R, or has had the receptor knocked out, can validate the specificity of the ligand.

Troubleshooting Guides

Problem: No response observed after applying this compound in a functional assay (e.g., Nitric Oxide release).
Potential Cause Troubleshooting Step
Low AT2R Expression Verify AT2R mRNA and protein expression in your cell model using qPCR or Western Blot.
Peptide Degradation Prepare fresh stock solutions. Use protease inhibitors in the assay buffer if compatible.
Incorrect Assay Conditions Optimize ligand concentration and incubation time. Ensure the assay is sensitive enough to detect the expected change.
Inactive Peptide Verify the integrity and activity of the peptide stock with a fresh lot or by using a positive control cell line with known responsiveness.
Problem: High background signal or non-specific effects.
Potential Cause Troubleshooting Step
High Ligand Concentration Perform a dose-response curve to identify the optimal concentration that elicits a specific response without causing non-specific effects.
Cell Culture Media Components Phenol red and other media components can sometimes interfere with fluorescent or colorimetric assays. Use serum-free media for the acute stimulation phase if possible.
Binding to Plasticware Pre-coat plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the peptide to the well surface.

Data Presentation

Table 1: Receptor Binding Profile of Angiotensin II and its Analogs
LigandPrimary TargetKnown Off-TargetsNotes
Angiotensin IIAT1R, AT2R---Endogenous ligand with high affinity for both receptors.[4][6]
This compound AT2R ACE2 Substitution at position 6 leads to loss of AT1R binding.[1][2]
LosartanAT1R (Antagonist)---Commonly used to block AT1R-mediated effects.[5]
PD123319AT2R (Antagonist)---Commonly used to block AT2R-mediated effects.[4]
Angiotensin-(1-7)Mas ReceptorAT2R (low affinity)A metabolite of Angiotensin II.[4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for AT2R

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound.[7]

Materials:

  • HEK293 cells stably transfected with human AT2R.

  • Membrane preparation buffer (Tris-HCl, MgCl2, EDTA).

  • Assay buffer (Tris-HCl, MgCl2, BSA).

  • Radioligand: [125I]-[Sar1,Ile8]AngII.

  • Non-labeled competitor: this compound (test ligand), unlabeled Angiotensin II (positive control).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture AT2R-expressing HEK293 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of [125I]-[Sar1,Ile8]AngII, and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50, which can then be converted to a Ki value.

Protocol 2: In Vitro Nitric Oxide (NO) Release Assay

This protocol measures the activation of the AT2R by quantifying the downstream production of nitric oxide (NO), a key second messenger.[8][9][10]

Materials:

  • Human Aortic Endothelial Cells (HAEC) or other cells expressing endogenous AT2R.

  • Cell culture medium.

  • NO-sensitive fluorescent probe (e.g., DAF-FM diacetate).

  • This compound (test agonist).

  • PD123319 (AT2R antagonist).

  • Fluorescence microplate reader or microscope.

Procedure:

  • Cell Seeding: Seed HAEC into a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

  • Probe Loading: Wash the cells with a balanced salt solution and then incubate with DAF-FM diacetate (typically 5 µM) for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells gently to remove excess probe.

  • Compound Treatment: For antagonist controls, pre-incubate cells with PD123319 for 15-30 minutes.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/515 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the data to the vehicle control. Plot the fluorescence intensity against the concentration of this compound to generate a dose-response curve.

Visualizations

AT2R_Signaling_Pathway Tyr6_AngII This compound AT2R AT2 Receptor Tyr6_AngII->AT2R Binds ACE2 ACE2 Tyr6_AngII->ACE2 Binds G_Protein Gαi/o AT2R->G_Protein Activates SHP1 SHP-1 G_Protein->SHP1 Activates eNOS eNOS SHP1->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Anti_prolif Anti-proliferation NO->Anti_prolif

Caption: Simplified signaling pathway of the AT2 Receptor activated by this compound.

Experimental_Workflow start Start: Unexpected AT1R-like Effect check_conc Is ligand concentration in optimal range? start->check_conc check_peptide Is peptide stock fresh and validated? check_conc->check_peptide Yes dose_response Action: Perform dose-response curve check_conc->dose_response No check_controls Are AT1R/AT2R antagonists used as controls? check_peptide->check_controls Yes new_peptide Action: Use fresh peptide, consider protease inhibitors check_peptide->new_peptide No check_cells Verify AT1R/AT2R expression in the cell model check_controls->check_cells Yes run_antagonists Action: Run experiment with Losartan and PD123319 check_controls->run_antagonists No end_ok Problem Resolved check_cells->end_ok Effect Blocked by Antagonist end_persist Problem Persists: Consider receptor heterodimerization or alternative signaling check_cells->end_persist Effect Not Blocked dose_response->check_peptide new_peptide->check_controls run_antagonists->check_cells

Caption: Troubleshooting workflow for unexpected AT1R-like effects of this compound.

Binding_Assay_Workflow A Prepare cell membranes expressing AT2R B Incubate membranes with [125I]-Radioligand and varying this compound A->B C Separate bound and free ligand via filtration B->C D Measure radioactivity of bound fraction C->D E Analyze data to determine IC50 and Ki D->E

References

Technical Support Center: [Tyr6]-Angiotensin II in Long-Term In vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [Tyr6]-Angiotensin II in long-term in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Angiotensin II?

This compound is an analog of the native octapeptide hormone Angiotensin II (Ang II). In this analog, the histidine residue at position 6 has been substituted with a tyrosine residue. This substitution can potentially alter the peptide's binding affinity to Angiotensin II receptors (AT1 and AT2), its signaling properties, and its susceptibility to enzymatic degradation, thereby affecting its stability and half-life in vivo.

Q2: What is the expected in vivo stability and half-life of this compound compared to native Angiotensin II?

Direct comparative in vivo stability data for this compound is limited in the available scientific literature. However, we can infer its potential stability based on the known metabolism of native Angiotensin II. Native Angiotensin II has a very short half-life in circulation, typically around 30-60 seconds, due to rapid degradation by various peptidases.[1] Its half-life in tissues is longer, estimated to be between 15 and 30 minutes.[2]

The substitution at position 6 may alter its susceptibility to enzymes like aminopeptidases, which are involved in the degradation of Ang II.[3] It is crucial to empirically determine the half-life of this compound in your specific experimental model.

Q3: What are the primary degradation pathways for Angiotensin II and how might they affect this compound?

Angiotensin II is primarily degraded by two main enzymatic pathways:

  • Angiotensin-Converting Enzyme 2 (ACE2): This enzyme cleaves the C-terminal phenylalanine of Ang II to produce Angiotensin-(1-7), a peptide with different biological activities.[4][5]

  • Aminopeptidases: Aminopeptidase A removes the N-terminal aspartic acid to form Angiotensin III, which is further cleaved by Aminopeptidase N to Angiotensin IV.[6][7]

The tyrosine substitution at position 6 in this compound might influence the binding and catalytic efficiency of these enzymes. For instance, the structural change could hinder or enhance cleavage, thereby altering the profile of metabolites and the overall stability of the peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variable or inconsistent physiological responses to this compound infusion. Peptide Instability: The peptide may be degrading rapidly in the infusion line or after administration.1. Prepare fresh solutions of this compound for each experiment. 2. Include protease inhibitors in the vehicle solution if compatible with the experimental goals. 3. Assess the stability of the peptide in the infusion vehicle under the experimental conditions (temperature, duration).[8]
Tachyphylaxis: Continuous infusion can lead to receptor desensitization or downregulation.1. Start with the lowest effective dose and titrate upwards. 2. Consider intermittent dosing schedules if the experimental design allows. 3. Measure receptor expression levels at the end of the study.
Difficulty in detecting this compound or its metabolites in plasma/tissue samples. Rapid Clearance: Peptides are often rapidly cleared from circulation.1. Optimize blood/tissue collection times based on expected short half-life. 2. Use sensitive analytical methods like LC-MS/MS for detection. 3. Consider using radiolabeled or fluorescently tagged analogs for easier tracking, though this may alter peptide properties.[9]
Sample Handling: Inappropriate sample collection and processing can lead to ex vivo degradation.1. Collect blood in tubes containing protease inhibitors. 2. Process samples quickly and store them at -80°C. 3. Perform stability tests of the peptide in plasma/homogenates ex vivo to validate your sample handling protocol.[8]
Unexpected Biological Effects. Metabolite Activity: The degradation products of this compound may have their own biological activities.1. Characterize the major metabolites of this compound in your model system. 2. Test the biological activity of any identified major metabolites.
Off-target Effects: At high concentrations, the peptide may interact with other receptors or systems.1. Perform dose-response studies to establish a specific dose range. 2. Use specific receptor antagonists to confirm that the observed effects are mediated by angiotensin receptors.

Data Presentation

Table 1: Comparative Properties of Angiotensin II and this compound

PropertyAngiotensin II (Native)This compound (Analog)
Amino Acid Sequence Asp-Arg-Val-Tyr-Ile-His -Pro-PheAsp-Arg-Val-Tyr-Ile-Tyr -Pro-Phe
Molecular Weight ~1046 g/mol ~1070 g/mol
Circulatory Half-life ~30-60 seconds[1]Unknown; requires empirical determination. Potentially altered due to changes in enzymatic susceptibility.
Tissue Half-life ~15-30 minutes[2]Unknown; requires empirical determination.
Primary Receptors AT1, AT2[10]Expected to bind to AT1 and AT2 receptors, but affinity may be altered.
Known Degradation Enzymes ACE2, Aminopeptidases A and N[6][11]Susceptibility to these enzymes may be altered by the Tyr substitution.

Disclaimer: The properties of this compound are largely inferred from the known characteristics of native Angiotensin II and general principles of peptide chemistry. Direct experimental data for the analog is limited.

Experimental Protocols

Protocol: Assessment of in vivo Stability of this compound

This protocol provides a general framework. Specific parameters should be optimized for your experimental model.

  • Animal Model: Select the appropriate animal model (e.g., rat, mouse) and ensure acclimatization.

  • Peptide Administration:

    • For continuous infusion, use osmotic mini-pumps implanted subcutaneously or intraperitoneally.

    • For bolus administration, use intravenous or intraperitoneal injection.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 1, 5, 15, 30, 60 minutes for initial characterization).

    • Use collection tubes containing a cocktail of protease inhibitors (e.g., EDTA, aprotinin, bestatin) to prevent ex vivo degradation.

    • Immediately centrifuge the blood at 4°C to separate plasma.

  • Sample Processing and Storage:

    • Acidify the plasma (e.g., with trifluoroacetic acid) to precipitate proteins and stabilize the peptide.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and store at -80°C until analysis.

  • Peptide Quantification:

    • Use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for accurate quantification of the intact peptide and its potential metabolites.

  • Data Analysis:

    • Plot the plasma concentration of this compound over time.

    • Calculate the pharmacokinetic parameters, including half-life (t½), clearance, and volume of distribution, using appropriate software.

Mandatory Visualizations

Angiotensin_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Receptors Cellular Receptors cluster_Downstream Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII This compound AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Renin Renin ACE ACE Gq_PLC Gq/11 -> PLC activation AT1R->Gq_PLC Counter_regulatory Vasodilation, Anti-proliferation, Apoptosis AT2R->Counter_regulatory IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction, Aldosterone Release, Cell Growth Ca_PKC->Vasoconstriction

Caption: Angiotensin II signaling pathways via AT1 and AT2 receptors.

Peptide_Degradation_Pathway cluster_ACE2 ACE2 Pathway cluster_Aminopeptidase Aminopeptidase Pathway AngII This compound (Asp-Arg-Val-Tyr-Ile-Tyr-Pro-Phe) Ang1_7 Angiotensin-(1-7) (Asp-Arg-Val-Tyr-Ile-Tyr-Pro) AngII->Ang1_7 Cleavage of C-terminal Phe AngIII Angiotensin III (Arg-Val-Tyr-Ile-Tyr-Pro-Phe) AngII->AngIII Cleavage of N-terminal Asp ACE2 ACE2 APA Aminopeptidase A APN Aminopeptidase N AngIV Angiotensin IV (Val-Tyr-Ile-Tyr-Pro-Phe) AngIII->AngIV Cleavage of N-terminal Arg Experimental_Workflow start Start: Animal Acclimatization administration Peptide Administration (e.g., Osmotic Pump) start->administration sampling Serial Blood/Tissue Sampling (with Protease Inhibitors) administration->sampling processing Sample Processing (Plasma separation, Protein Precipitation) sampling->processing storage Storage at -80°C processing->storage analysis LC-MS/MS Analysis (Quantify intact peptide & metabolites) storage->analysis data_analysis Pharmacokinetic Analysis (Calculate Half-life, etc.) analysis->data_analysis end End data_analysis->end

References

Technical Support Center: Minimizing Variability in [Tyr6]-Angiotensin II Experimental Replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental replicates involving [Tyr6]-Angiotensin II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Angiotensin II?

This compound is an analog of the octapeptide hormone Angiotensin II. In this analog, the histidine residue at position 6 is replaced by a tyrosine residue. This substitution can influence the peptide's binding affinity and selectivity for the Angiotensin II receptor subtypes, AT1 and AT2, potentially altering its biological activity. Modifications of the amino acid side chains in Angiotensin II can significantly affect binding to AT1 and AT2 receptors, with the binding to the AT1 receptor being particularly sensitive to modifications at position 6.[1][2]

Q2: What are the major signaling pathways activated by this compound?

As an analog of Angiotensin II, this compound is expected to activate the same primary signaling pathways via the AT1 and AT2 receptors.

  • AT1 Receptor Pathway: The AT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation.[4]

  • AT2 Receptor Pathway: The AT2 receptor also belongs to the GPCR family but its signaling is less completely understood and often counteracts the effects of the AT1 receptor.[5] Activation of the AT2 receptor is associated with the activation of protein phosphatases, leading to the inhibition of growth-promoting pathways and the promotion of vasodilation through a nitric oxide/cGMP-dependent pathway.[4]

Q3: What are the most common sources of variability in experiments using this compound?

Variability in experimental replicates can arise from several sources:

  • Reagent Preparation and Handling: Inconsistent preparation of this compound stock and working solutions, including issues with solubility and stability, can lead to significant variability.

  • Cell Culture Conditions: Factors such as cell line authenticity, passage number, and cell density can dramatically affect cellular responses to this compound.[6] High-passage number cell lines may exhibit altered morphology, growth rates, and protein expression, leading to inconsistent results.

  • Assay-Specific Parameters: Each experimental assay has its own set of critical parameters that can contribute to variability if not carefully controlled. For example, in vasoconstriction assays, the resting tension of the tissue is a critical factor.

  • Operator-Dependent Differences: Minor variations in pipetting technique, timing of incubations, and other manual steps can introduce variability between experiments and between different researchers.

  • Data Analysis: Inconsistent application of statistical methods and criteria for data exclusion can lead to variable results.

Troubleshooting Guides

Issue 1: High Variability in Receptor Binding Assay Replicates

Symptoms:

  • Large standard deviations between replicate measurements of binding affinity (Ki) or IC50 values.

  • Inconsistent results between independent experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Ligand Concentration - Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Use low-retention pipette tips and tubes to minimize peptide adsorption to plastic surfaces.
Variable Receptor Preparation - Ensure consistent homogenization and preparation of cell membranes or tissues.- Use a consistent protein concentration for each assay.
Suboptimal Assay Conditions - Optimize incubation time and temperature to ensure equilibrium is reached.- Maintain a consistent pH and ionic strength of the binding buffer.
Inadequate Washing Steps - Ensure a consistent and thorough washing procedure to remove unbound ligand without causing significant dissociation of the bound ligand.
Issue 2: Inconsistent Results in Calcium Mobilization Assays

Symptoms:

  • Variable baseline fluorescence levels.

  • Inconsistent peak fluorescence response to this compound stimulation.

  • High well-to-well variability within the same plate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Uneven Cell Plating - Ensure a single-cell suspension before plating and use a consistent plating density.- Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Inconsistent Dye Loading - Ensure a consistent incubation time and temperature for dye loading.- Use a consistent concentration of the calcium-sensitive dye.
Cell Health and Passage Number - Use cells within a defined low passage number range for all experiments.[6]- Regularly check for mycoplasma contamination.
Instrument Settings - Use consistent instrument settings (e.g., excitation/emission wavelengths, gain, and read height) for all experiments.
Issue 3: Poor Reproducibility in Vasoconstriction Assays

Symptoms:

  • Variable EC50 values for this compound-induced vasoconstriction.

  • Inconsistent maximal contraction responses.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Tissue Viability and Preparation - Handle tissues gently during dissection and mounting to avoid damage.- Ensure a consistent equilibration period for the tissues before starting the experiment.
Inconsistent Resting Tension - Apply a consistent and optimal resting tension to all tissue preparations.
Cumulative Dosing Issues - Use a consistent time interval between cumulative additions of this compound.
Receptor Desensitization - If tachyphylaxis (rapid desensitization) is observed, ensure adequate washout periods between repeated applications of the agonist.

Data Presentation

Table 1: Reported Binding Affinities of Angiotensin II Analogs
LigandReceptor SubtypeReported Ki (nM)Reported IC50 (nM)Reference
Angiotensin IIAT10.16-
Angiotensin IIAT2-~1
[Gly2]-Ang IIAT1>10,000-[1]
[Gly2]-Ang IIAT292-fold decrease vs. Ang II-[1]
[Gly4]-Ang IIAT148-fold decrease vs. Ang II-[1]
[Gly6]-Ang IIAT114-fold decrease vs. Ang II-[1]
Table 2: Illustrative Variability in Angiotensin II Immunoassays

Note: This table provides an example of the intra- and inter-assay variability that can be observed in commercially available ELISA kits for Angiotensin II. Similar levels of variability can be expected for this compound assays.

Assay ParameterReported ValueReference
Intra-assay Coefficient of Variation (CV)<8%
Inter-assay Coefficient of Variation (CV)<10%

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)
  • Membrane Preparation: Homogenize cells or tissues expressing Angiotensin II receptors in a suitable buffer and centrifuge to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.

  • Binding Reaction: In a microplate, combine the membrane preparation, a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]AngII), and varying concentrations of unlabeled this compound (for competition binding).

  • Incubation: Incubate the reaction mixture at a defined temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 or Ki of this compound.

Calcium Mobilization Assay (General Protocol)
  • Cell Plating: Plate cells expressing Angiotensin II receptors in a black-walled, clear-bottom microplate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at a controlled temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot a dose-response curve to calculate the EC50.

In Vitro Vasoconstriction Assay (General Protocol)
  • Tissue Preparation: Isolate a blood vessel (e.g., aorta or mesenteric artery) and cut it into rings. Mount the rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration and Tensioning: Allow the tissue rings to equilibrate under a determined optimal resting tension.

  • Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.

  • Cumulative Concentration-Response Curve: After washing out the KCl and allowing the tissue to return to baseline, cumulatively add increasing concentrations of this compound to the organ bath at set time intervals.

  • Data Recording: Record the isometric tension generated by the tissue rings in response to each concentration of the agonist.

  • Data Analysis: Express the contractile response as a percentage of the maximal KCl-induced contraction and plot a concentration-response curve to determine the EC50 and maximal effect (Emax) of this compound.

Mandatory Visualizations

AT1_Signaling_Pathway AngII This compound AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Response PKC->Response

Caption: AT1 Receptor Signaling Pathway

AT2_Signaling_Pathway AngII This compound AT2R AT2 Receptor AngII->AT2R Binds Gi Gi AT2R->Gi Activates NO_Synthase Nitric Oxide Synthase (NOS) AT2R->NO_Synthase Activates Phosphatases Protein Phosphatases (SHP-1, PP2A) Gi->Phosphatases Activates MAPK_Inhibition MAPK Pathway Inhibition Phosphatases->MAPK_Inhibition Anti_Proliferation Anti-Proliferation Apoptosis MAPK_Inhibition->Anti_Proliferation NO Nitric Oxide (NO) NO_Synthase->NO cGMP cGMP NO->cGMP Stimulates Guanylate Cyclase to produce Vasodilation Vasodilation cGMP->Vasodilation

Caption: AT2 Receptor Signaling Pathway

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (this compound, Buffers) Start->Reagent_Prep Cell_Tissue_Prep Cell Culture / Tissue Isolation Start->Cell_Tissue_Prep Assay_Setup Assay Setup (e.g., Plating, Mounting) Reagent_Prep->Assay_Setup Cell_Tissue_Prep->Assay_Setup Incubation Incubation / Equilibration Assay_Setup->Incubation QC Quality Control Checks Assay_Setup->QC Stimulation Stimulation with This compound Incubation->Stimulation Data_Acquisition Data Acquisition Stimulation->Data_Acquisition Data_Analysis Data Analysis (EC50, Ki, etc.) Data_Acquisition->Data_Analysis Data_Acquisition->QC End End Data_Analysis->End QC->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinity: [Tyr6]-Angiotensin II vs. Angiotensin II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinities of [Tyr6]-Angiotensin II and its parent peptide, Angiotensin II. The following sections detail their binding profiles to the Angiotensin II receptor subtypes, AT1 and AT2, supported by experimental data and methodologies.

Executive Summary

Angiotensin II is a key effector molecule in the renin-angiotensin system, exerting its physiological effects through two primary G protein-coupled receptors: the AT1 and AT2 receptors. While Angiotensin II binds with high affinity to both receptor subtypes, the synthetic analog this compound demonstrates remarkable selectivity for the AT2 receptor. This guide presents a quantitative comparison of their binding affinities, outlines the experimental protocols used for these determinations, and illustrates the distinct signaling pathways activated by each receptor.

Data Presentation: Receptor Binding Affinity

The binding affinities of Angiotensin II and this compound for the AT1 and AT2 receptors are summarized in the table below. The data highlights the significant shift in receptor selectivity with the substitution of Histidine at position 6 with Tyrosine.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Selectivity (AT1/AT2)
Angiotensin II AT11.1~1
AT21.0
This compound AT1>10,000>18,000-fold for AT2
AT2Low nanomolar

Note: The Ki value for this compound at the AT2 receptor is described as being in the low nanomolar range, with a study indicating an 18,000-fold greater selectivity for the AT2 receptor over the AT1 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for Angiotensin II and its analogs is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the "competitor," e.g., Angiotensin II or this compound) to displace a radiolabeled ligand from the target receptor.

Key Steps:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the angiotensin receptor of interest (AT1 or AT2). This is typically achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) and varying concentrations of the unlabeled competitor ligand.

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Competitor Competitor Ligand Preparation Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification DataAnalysis Data Analysis (IC50/Ki Determination) Quantification->DataAnalysis

Experimental workflow for a radioligand binding assay.

Signaling Pathways

The AT1 and AT2 receptors, despite both binding Angiotensin II, trigger distinct and often opposing intracellular signaling cascades.

AT1 Receptor Signaling:

Activation of the AT1 receptor is primarily associated with vasoconstriction, inflammation, and cellular growth. This is mediated through the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Vasoconstriction, Inflammation, Cell Growth Ca->Response PKC->Response

Simplified signaling pathway of the AT1 receptor.

AT2 Receptor Signaling:

In contrast, the AT2 receptor is often considered to counteract the effects of the AT1 receptor, promoting vasodilation, anti-proliferation, and apoptosis. Its signaling is less completely understood but is known to involve the activation of protein phosphatases, such as SHP-1, and the stimulation of the nitric oxide-cGMP pathway.

G Ligand Angiotensin II or This compound AT2R AT2 Receptor Ligand->AT2R Gi Gi AT2R->Gi NO_Synthase Nitric Oxide Synthase (NOS) AT2R->NO_Synthase PP Protein Phosphatases (e.g., SHP-1) Gi->PP Response Vasodilation, Anti-proliferation, Apoptosis PP->Response NO Nitric Oxide (NO) NO_Synthase->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP cGMP->Response

A Comparative Guide to [Tyr6]-Angiotensin II and Other AT2 Receptor Agonists in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Tyr6]-Angiotensin II with other prominent Angiotensin II Type 2 (AT2) receptor agonists, focusing on their performance in key functional assays. The data presented is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs in the exploration of the protective arm of the renin-angiotensin system (RAS).

Introduction to AT2 Receptor Agonists

The Angiotensin II Type 2 (AT2) receptor, a component of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target. Unlike the well-known AT1 receptor that mediates vasoconstriction and cellular growth, the AT2 receptor is generally associated with beneficial effects, including vasodilation, anti-inflammatory responses, and tissue protection. The development and characterization of selective AT2 receptor agonists are crucial for elucidating its physiological roles and therapeutic potential. This guide focuses on a comparative analysis of this compound and other key AT2 receptor agonists: the endogenous ligand Angiotensin II, the peptidic agonist CGP 42112A, and the non-peptidic agonist C21.

Comparative Data in Functional Assays

The following tables summarize the performance of various AT2 receptor agonists in key functional assays: radioligand binding, nitric oxide release, and STAT3 phosphorylation. These assays are critical for characterizing the potency, efficacy, and signaling pathways of these compounds.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

Table 1: Comparison of AT2 Receptor Binding Affinities (Ki)

AgonistKi (nM)Cell/Tissue TypeRadioligandReference
This compound 0.14Human AT2 ReceptorNot Specified[1]
Angiotensin II Not specified in direct comparison---
CGP 42112A Not specified in direct comparison---
C21 Not specified in direct comparison---

Note: Direct comparative Ki values for all agonists under identical experimental conditions were not available in the reviewed literature. The provided Ki for this compound serves as a reference point.

Nitric Oxide Release Assays

Activation of the AT2 receptor is known to stimulate the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and other protective cellular responses. The potency of an agonist in stimulating NO release is often measured by its half-maximal effective concentration (EC50).

Table 2: Comparison of Agonist-Induced Nitric Oxide (NO) Release

AgonistConcentration% Increase in NO ReleaseCell TypeReference
Angiotensin II 1 µM28.76 ± 17.65CHO-AT2R cells[2][3]
CGP 42112A Not specified in direct comparison---
C21 1 µM34.78 ± 12.09CHO-AT2R cells[2][3]

Note: Data for this compound in a comparable NO release assay was not found in the reviewed literature.

STAT3 Phosphorylation Assays

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cellular proliferation and inflammation. AT2 receptor activation has been shown to inhibit STAT3 phosphorylation, contributing to its anti-proliferative and anti-inflammatory effects.

Table 3: Effect of AT2 Receptor Agonists on STAT3 Phosphorylation

AgonistConcentrationEffect on STAT3 PhosphorylationCell TypeReference
Angiotensin II Not specified in direct comparison---
CGP 42112A 100 nM83% decreasePC12W cells[4]
C21 Not specified in direct comparison---

Note: Direct comparative data for this compound and C21 on STAT3 phosphorylation was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below to enable replication and further investigation.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of ligands to the AT2 receptor expressed in cell membranes.

Materials:

  • Cell membranes expressing the AT2 receptor

  • Radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II)

  • Unlabeled competitor ligands (this compound, Angiotensin II, CGP 42112A, C21)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand in the binding buffer.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Nitric Oxide Release Assay Protocol (Using DAF-FM Diacetate)

This protocol describes a common method for measuring agonist-induced nitric oxide production in cultured cells.

Materials:

  • Cultured endothelial cells (e.g., human aortic endothelial cells - HAECs) or cells transfected with the AT2 receptor (e.g., CHO-AT2R)

  • DAF-FM Diacetate fluorescent probe

  • AT2 receptor agonists

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow.

  • Loading with DAF-FM: Incubate the cells with DAF-FM Diacetate in cell culture medium according to the manufacturer's instructions. This allows the probe to enter the cells.

  • Agonist Stimulation: Wash the cells to remove excess probe and then stimulate with different concentrations of the AT2 receptor agonists.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microscope or plate reader. The fluorescence intensity is proportional to the amount of NO produced.

  • Data Analysis: Plot the fluorescence intensity against the agonist concentration to determine the EC50 value.

STAT3 Phosphorylation Assay Protocol (Western Blotting)

This protocol outlines the detection of changes in STAT3 phosphorylation in response to AT2 receptor agonist stimulation.

Materials:

  • Cultured cells expressing the AT2 receptor

  • AT2 receptor agonists

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE equipment

  • Western blotting equipment

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the AT2 receptor agonists for a specified time.

  • Cell Lysis: Lyse the cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-STAT3. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated STAT3 relative to the total STAT3.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by AT2 receptor agonists and a general workflow for their functional characterization.

AT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist AT2R Agonist (this compound, Ang II, etc.) AT2R AT2 Receptor Agonist->AT2R Binds G_protein Gαi/o AT2R->G_protein Activates PLZF PLZF AT2R->PLZF Recruits PTP Protein Tyrosine Phosphatases (PTP) G_protein->PTP Activates eNOS eNOS G_protein->eNOS Activates Gene_Expression Gene Expression (Anti-proliferative, Anti-inflammatory) PLZF->Gene_Expression Translocates & Regulates STAT3_p p-STAT3 PTP->STAT3_p Dephosphorylates NO Nitric Oxide (NO) eNOS->NO Produces NO->Gene_Expression Mediates (e.g., vasodilation) STAT3 STAT3 STAT3_p->STAT3 STAT3->Gene_Expression Inhibits (via dephosphorylation)

Caption: AT2 Receptor Signaling Pathway.

Functional_Assay_Workflow cluster_ligands Test Compounds cluster_assays Functional Assays cluster_data Data Analysis cluster_output Comparative Profile Tyr6_AngII This compound Binding_Assay Radioligand Binding Assay Tyr6_AngII->Binding_Assay NO_Assay Nitric Oxide Release Assay Tyr6_AngII->NO_Assay STAT3_Assay STAT3 Phosphorylation Assay Tyr6_AngII->STAT3_Assay AngII Angiotensin II AngII->Binding_Assay AngII->NO_Assay AngII->STAT3_Assay CGP CGP 42112A CGP->Binding_Assay CGP->NO_Assay CGP->STAT3_Assay C21 C21 C21->Binding_Assay C21->NO_Assay C21->STAT3_Assay Ki_Value Determine Ki (Affinity) Binding_Assay->Ki_Value EC50_Value Determine EC50 (Potency) NO_Assay->EC50_Value Phospho_Level Quantify Phosphorylation STAT3_Assay->Phospho_Level Comparison Compare Agonist Performance Ki_Value->Comparison EC50_Value->Comparison Phospho_Level->Comparison

Caption: Experimental Workflow for Agonist Comparison.

Conclusion

This guide provides a comparative overview of this compound and other key AT2 receptor agonists based on available data from functional assays. While direct comparative studies for all agonists across all assays are limited, the presented data and protocols offer a valuable resource for researchers. The high binding affinity of this compound suggests it is a potent ligand at the AT2 receptor. Further head-to-head studies are warranted to fully elucidate the comparative functional profiles of these important research tools and their potential as therapeutic agents.

References

A Comparative Guide to Angiotensin II and [Sar1,Ile8]-Angiotensin II in Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the endogenous agonist, Angiotensin II, and the synthetic antagonist, [Sar1,Ile8]-Angiotensin II, in the context of intracellular signaling pathways. This document is intended to assist researchers in selecting the appropriate peptide for their studies of the renin-angiotensin system.

Introduction to the Peptides

Angiotensin II is the primary active component of the renin-angiotensin system, a critical regulator of blood pressure, and fluid and electrolyte balance. It is an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Angiotensin II exerts its effects by binding to and activating two main G protein-coupled receptors (GPCRs): the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). The majority of the well-characterized physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cell proliferation, are mediated through the AT1 receptor.

[Sar1,Ile8]-Angiotensin II , also known as Sarilesin, is a synthetic analog of Angiotensin II. In this peptide, the native aspartic acid at position 1 is replaced with sarcosine, and the phenylalanine at position 8 is replaced with isoleucine. These modifications result in a potent and specific antagonist of the Angiotensin II receptors, primarily the AT1 receptor. It is widely used in research to block the effects of Angiotensin II and to study the physiological roles of the renin-angiotensin system. Some studies have also classified it as an insurmountable blocker or an inverse agonist.[1]

Comparative Analysis of Signaling Properties

The functional differences between Angiotensin II and [Sar1,Ile8]-Angiotensin II are most evident in their effects on downstream signaling pathways upon binding to the AT1 receptor. Angiotensin II acts as a potent agonist, initiating a cascade of intracellular events, while [Sar1,Ile8]-Angiotensin II acts as a competitive antagonist, blocking these effects.

Data Presentation

The following table summarizes the quantitative data comparing the activity of Angiotensin II and [Sar1,Ile8]-Angiotensin II in key signaling assays.

ParameterAngiotensin II[Sar1,Ile8]-Angiotensin IICell Type/TissueReference
AT1 Receptor Binding Affinity (Ki) ~1 nM~7.27 nM (IC50)Rat Liver Membranes[2]
AT1 Receptor Binding Affinity (Kd) Not specified0.329 nMRat Liver Membranes[3]
AT2 Receptor Binding Affinity (Kd) Not specified0.3 nMOvine Tissues[4]
Calcium Mobilization (EC50) ~8 nMInhibitorRat Carotid Body Type II Cells[5]
ERK1/2 Phosphorylation StimulatesInhibits Ang II-induced phosphorylationGlomerular Mesangial Cells[6]

Note: The presented values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways

Angiotensin II binding to the AT1 receptor activates multiple signaling pathways, leading to diverse physiological responses. [Sar1,Ile8]-Angiotensin II competitively inhibits these pathways by blocking the initial receptor activation.

Angiotensin II-Induced Signaling Cascade

G cluster_nucleus Nucleus Angiotensin II Angiotensin II AT1R AT1 Receptor Angiotensin II->AT1R Binds to Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Gene Gene Transcription (Cell Growth, Proliferation) ERK->Gene Translocates to and activates

Figure 1: Angiotensin II Signaling Pathway via AT1 Receptor.
Mechanism of Action of [Sar1,Ile8]-Angiotensin II

G cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binding blocked by SarIle [Sar1,Ile8]-Angiotensin II SarIle->AT1R Competitively binds to Signaling Downstream Signaling (Ca²⁺ Mobilization, ERK Phosphorylation) AT1R->Signaling Activation Inhibited

Figure 2: Antagonistic Action of [Sar1,Ile8]-Angiotensin II.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Angiotensin II and [Sar1,Ile8]-Angiotensin II to the AT1 receptor.

Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) for a radiolabeled ligand and the inhibitory constant (Ki) for a competing non-labeled ligand.

Materials:

  • HEK293 cells stably expressing the human AT1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.

  • Unlabeled ligands: Angiotensin II and [Sar1,Ile8]-Angiotensin II.

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-AT1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of [125I]-[Sar1,Ile8]-Angiotensin II.

    • For each concentration, prepare a parallel set of tubes containing an excess of unlabeled Angiotensin II to determine non-specific binding.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Competition Binding Assay:

    • Incubate a fixed amount of membrane protein with a fixed concentration of [125I]-[Sar1,Ile8]-Angiotensin II (typically near its Kd value).

    • Add increasing concentrations of unlabeled Angiotensin II or [Sar1,Ile8]-Angiotensin II.

    • Incubate at room temperature for 60-90 minutes.

  • Assay Termination and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and use non-linear regression to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled ligand and use a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the AT1 receptor by Angiotensin II and its inhibition by [Sar1,Ile8]-Angiotensin II.

Objective: To determine the EC50 of Angiotensin II for inducing calcium mobilization and the IC50 of [Sar1,Ile8]-Angiotensin II for inhibiting this response.

Materials:

  • HEK293 cells stably expressing the AT1 receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Angiotensin II and [Sar1,Ile8]-Angiotensin II.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation:

    • Seed HEK293-AT1R cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • For agonist stimulation: Record a baseline fluorescence, then inject varying concentrations of Angiotensin II and continue to record the fluorescence signal over time.

    • For antagonist inhibition: Pre-incubate the cells with varying concentrations of [Sar1,Ile8]-Angiotensin II for a defined period before injecting a fixed, sub-maximal concentration of Angiotensin II. Record the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • For the agonist, plot the peak fluorescence response against the log concentration of Angiotensin II to determine the EC50.

    • For the antagonist, plot the inhibition of the Angiotensin II response against the log concentration of [Sar1,Ile8]-Angiotensin II to determine the IC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to Angiotensin II and its inhibition by [Sar1,Ile8]-Angiotensin II.[7][8]

Objective: To quantify the level of phosphorylated ERK1/2 relative to total ERK1/2 upon stimulation with Angiotensin II and its inhibition by [Sar1,Ile8]-Angiotensin II.

Materials:

  • Cells expressing the AT1 receptor (e.g., vascular smooth muscle cells or HEK293-AT1R).

  • Cell culture medium.

  • Serum-free medium for starvation.

  • Angiotensin II and [Sar1,Ile8]-Angiotensin II.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

    • For antagonist treatment: Pre-incubate cells with [Sar1,Ile8]-Angiotensin II for 30 minutes.

    • Stimulate cells with Angiotensin II for a short period (typically 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with the anti-total-ERK1/2 primary antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total ERK1/2 using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Express the results as fold change relative to the unstimulated control.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the signaling properties of Angiotensin II and [Sar1,Ile8]-Angiotensin II.

G cluster_planning Experimental Design cluster_assays Signaling Assays cluster_analysis Data Analysis and Interpretation Cell_Selection Select AT1R-expressing cell line Peptide_Prep Prepare Angiotensin II and [Sar1,Ile8]-Angiotensin II stocks Cell_Selection->Peptide_Prep Binding_Assay Radioligand Binding Assay Peptide_Prep->Binding_Assay Calcium_Assay Calcium Mobilization Assay Peptide_Prep->Calcium_Assay ERK_Assay ERK1/2 Phosphorylation Assay Peptide_Prep->ERK_Assay Data_Table Compile Quantitative Data (Ki, EC50, IC50, Fold Change) Binding_Assay->Data_Table Calcium_Assay->Data_Table ERK_Assay->Data_Table Pathway_Diagram Model Signaling Pathways Data_Table->Pathway_Diagram Conclusion Draw Conclusions on Agonist vs. Antagonist Activity Pathway_Diagram->Conclusion

Figure 3: General Workflow for Comparative Signaling Studies.

Conclusion

This guide provides a comparative overview of Angiotensin II and [Sar1,Ile8]-Angiotensin II in the context of cell signaling. The provided data and protocols serve as a valuable resource for researchers investigating the renin-angiotensin system. The clear agonist and antagonist profiles of these two peptides make them indispensable tools for elucidating the complex signaling networks regulated by the AT1 receptor. The experimental workflows and detailed protocols herein offer a solid foundation for designing and executing robust and reproducible signaling studies.

References

Confirming [Tyr6]-Angiotensin II Specificity: A Comparative Guide Using Selective AT1 and AT2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Tyr6]-Angiotensin II's specificity for the Angiotensin II receptor subtypes, AT1 and AT2. By leveraging selective antagonists, researchers can elucidate the precise binding profile and functional activity of this angiotensin II analog. This document outlines the necessary experimental data, detailed protocols, and visual workflows to facilitate this analysis.

Understanding Angiotensin II Receptor Subtypes

The renin-angiotensin system plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Its primary effector, Angiotensin II (Ang II), mediates its effects through two main G protein-coupled receptors: the AT1 and AT2 receptors.[1]

  • AT1 Receptor: Predominantly expressed in vascular smooth muscle, heart, kidney, and adrenal glands, the AT1 receptor is responsible for most of the well-known physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth.[2]

  • AT2 Receptor: Highly expressed in fetal tissues, the AT2 receptor's expression in adults is more limited but can be upregulated in pathological conditions. Its activation is often associated with effects that counterbalance AT1 receptor signaling, such as vasodilation and anti-proliferative actions.[3]

The specificity of Angiotensin II analogs for these receptor subtypes is a critical determinant of their pharmacological profile and therapeutic potential.

Quantitative Analysis of Receptor Binding Affinity

To quantitatively assess the specificity of this compound, competitive radioligand binding assays are employed. These assays determine the binding affinity (typically expressed as the inhibition constant, Ki) of the unlabeled ligand (this compound) for the AT1 and AT2 receptors by measuring its ability to displace a radiolabeled ligand.

The following tables present the binding affinities of native Angiotensin II and selective antagonists for AT1 and AT2 receptors, providing a reference for comparison.

Table 1: Binding Affinity of Angiotensin II and Analogs for AT1 and AT2 Receptors

LigandAT1 Receptor Ki (nM)AT2 Receptor Ki (nM)Selectivity (AT1 vs. AT2)
Angiotensin II~1-10~1-10Non-selective
[Gly6]-Angiotensin II~140 (estimated 14-fold reduction from Ang II)Moderately AffectedLikely AT2-preferring

Note: The Ki for [Gly6]-Angiotensin II is an estimation based on the reported 14-fold reduction in affinity compared to Angiotensin II.[4]

Table 2: Binding Affinity of Selective AT1 and AT2 Receptor Antagonists

AntagonistReceptor TargetKi (nM)
LosartanAT1~20-50
ValsartanAT1~2-20
CandesartanAT1~0.3-1
PD123319AT2~10-40
CGP 42112AAT2~0.1-1

Experimental Protocols

To confirm the receptor specificity of this compound, a combination of binding and functional assays should be performed.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound for AT1 and AT2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing either human AT1 or AT2 receptors.

  • Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.

  • Unlabeled ligands: this compound, Angiotensin II (as a control), selective AT1 antagonist (e.g., Losartan), selective AT2 antagonist (e.g., PD123319).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration close to its Kd, and 50 µL of increasing concentrations of the unlabeled competitor (this compound or control ligands).

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled Angiotensin II.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist or antagonist at the AT1 and AT2 receptors.

Activation of the AT1 receptor leads to an increase in intracellular calcium concentration ([Ca2+]i).[1]

Materials:

  • Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound, Angiotensin II (positive control).

  • Selective AT1 antagonist (e.g., Losartan) and AT2 antagonist (e.g., PD123319) (for specificity confirmation).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject increasing concentrations of this compound or Angiotensin II and monitor the change in fluorescence over time.

  • To confirm specificity, pre-incubate the cells with the selective AT1 or AT2 antagonist for 15-30 minutes before adding this compound.

  • The data is typically expressed as the change in fluorescence (ΔF) or as a percentage of the maximal response to Angiotensin II.

  • Dose-response curves are generated to determine the EC50 (agonist activity) or IC50 (antagonist activity).

The AT1 receptor is coupled to Gq/11, which activates phospholipase C, leading to the production of inositol phosphates. IP1, a downstream metabolite, is stable and can be measured as an indicator of receptor activation.

Materials:

  • Cells stably expressing the human AT1 receptor.

  • IP-One HTRF® assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

  • This compound, Angiotensin II (positive control).

  • Selective AT1 antagonist (e.g., Losartan) and AT2 antagonist (e.g., PD123319).

  • Stimulation buffer (provided with the kit, contains LiCl to prevent IP1 degradation).

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells in a suitable multi-well plate.

  • On the day of the assay, replace the culture medium with stimulation buffer containing increasing concentrations of this compound or control ligands.

  • For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.

  • Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the kit's protocol.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • The HTRF ratio is inversely proportional to the amount of IP1 produced.

  • Generate dose-response curves to determine EC50 or IC50 values.

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in confirming the specificity of this compound.

G cluster_0 Experimental Workflow prep Prepare Cells Expressing AT1 or AT2 Receptors binding_assay Competitive Radioligand Binding Assay prep->binding_assay functional_assay Functional Assays (Calcium, IP1) prep->functional_assay data_analysis Data Analysis (Ki, EC50/IC50) binding_assay->data_analysis functional_assay->data_analysis specificity Determine Receptor Specificity data_analysis->specificity

Caption: Workflow for determining the receptor specificity of this compound.

G cluster_AT1 AT1 Receptor Signaling AngII_1 Angiotensin II or Agonist AT1 AT1 Receptor AngII_1->AT1 Gq11 Gq/11 AT1->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response_1 Physiological Responses (Vasoconstriction, etc.) Ca_release->Response_1 PKC->Response_1

Caption: Simplified signaling pathway of the AT1 receptor.

G cluster_AT2 AT2 Receptor Signaling AngII_2 Angiotensin II or Agonist AT2 AT2 Receptor AngII_2->AT2 Gi Gi AT2->Gi Phosphatases Activation of Phosphatases Gi->Phosphatases NO_cGMP NO/cGMP Pathway Gi->NO_cGMP Response_2 Physiological Responses (Vasodilation, etc.) Phosphatases->Response_2 NO_cGMP->Response_2

Caption: Simplified signaling pathway of the AT2 receptor.

G cluster_logic Logic of Specificity Confirmation Tyr6_AngII This compound Response AT1_antagonist Pre-incubation with Selective AT1 Antagonist Tyr6_AngII->AT1_antagonist AT2_antagonist Pre-incubation with Selective AT2 Antagonist Tyr6_AngII->AT2_antagonist response_blocked_AT1 Response is Blocked/ Shifted AT1_antagonist->response_blocked_AT1 If response_unaffected_AT1 Response is Unaffected AT1_antagonist->response_unaffected_AT1 If not response_blocked_AT2 Response is Blocked/ Shifted AT2_antagonist->response_blocked_AT2 If response_unaffected_AT2 Response is Unaffected AT2_antagonist->response_unaffected_AT2 If not conclusion_AT1 Conclusion: Response is AT1-mediated response_blocked_AT1->conclusion_AT1 conclusion_AT2 Conclusion: Response is AT2-mediated response_blocked_AT2->conclusion_AT2

Caption: Logical framework for confirming receptor specificity using selective antagonists.

By following the outlined experimental procedures and utilizing the provided reference data, researchers can effectively characterize the specificity of this compound for the AT1 and AT2 receptors, thereby advancing our understanding of its potential pharmacological applications.

References

Cross-Validation of Angiotensin II Quantification: A Comparative Guide to Mass Spectrometry and Immunoassay Methods

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Comparative Overview

The choice between mass spectrometry and immunoassay for Angiotensin II quantification depends on the specific requirements of the study, including the need for absolute quantification, sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of each method.

FeatureMass Spectrometry (LC-MS/MS)Immunoassay (ELISA/RIA)
Principle Separation by liquid chromatography and detection based on mass-to-charge ratio of fragmented ions.Antigen-antibody binding with enzymatic or radioactive signal detection.
Specificity High; capable of distinguishing between Ang II and its closely related metabolites.Variable; potential for cross-reactivity with other angiotensin peptides.[1]
Sensitivity (Lower Limit of Quantification) Typically in the low pg/mL range (e.g., ~3-10 pg/mL).Varies widely by kit, generally in the low pg/mL to ng/mL range (e.g., ~15-30 pg/mL).[1]
Accuracy High; often considered the "gold standard" for absolute quantification.Can be affected by matrix effects and cross-reactivity, leading to potential over- or under-estimation.[1]
Precision (CV%) Generally low intra- and inter-assay variability (<15%).Typically <15% for intra-assay and <20% for inter-assay, but can vary.
Throughput Lower; sample preparation can be extensive.Higher; suitable for screening large numbers of samples.
Cost Higher initial instrument cost and operational expenses.Lower cost per sample and for initial setup.
Sample Volume Typically requires a larger sample volume for extraction.Can often be performed with smaller sample volumes.

Experimental Protocols: Methodologies for Quantification

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of Angiotensin II using both LC-MS/MS and ELISA.

Mass Spectrometry (LC-MS/MS) Protocol

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of Angiotensin II.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Collect blood samples in chilled EDTA tubes containing a protease inhibitor cocktail to prevent peptide degradation.

  • Centrifuge at 4°C to separate plasma.

  • Acidify the plasma with an appropriate acid (e.g., trifluoroacetic acid).

  • Apply the acidified plasma to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elute Angiotensin II with a higher concentration of organic solvent (e.g., acetonitrile/methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a mobile phase-compatible solution.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an acid modifier (e.g., formic acid) to achieve chromatographic separation.

  • Mass Spectrometry: The eluent from the LC is directed to the mass spectrometer.

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Precursor Ion (Q1): Select the mass-to-charge ratio (m/z) of the Angiotensin II parent ion.

      • Fragmentation (Q2): Fragment the precursor ion in the collision cell.

      • Product Ion (Q3): Monitor specific fragment ions unique to Angiotensin II for quantification.

  • Quantification: Generate a standard curve using known concentrations of a stable isotope-labeled Angiotensin II internal standard to accurately quantify the endogenous levels in the samples.

Immunoassay (ELISA) Protocol

Enzyme-Linked Immunosorbent Assay (ELISA) is a common high-throughput method for Angiotensin II quantification. The following is a general protocol for a competitive ELISA.

1. Sample Collection and Preparation:

  • Collect blood samples as described for the MS protocol.

  • Centrifuge to obtain plasma. Depending on the kit manufacturer's instructions, direct plasma or an extracted sample may be used. For extracted samples, an SPE procedure similar to the one for MS can be employed.

2. ELISA Procedure:

  • Coating: The microplate wells are pre-coated with a capture antibody specific for Angiotensin II.

  • Competitive Binding: Add standards, controls, and samples to the wells, followed by the addition of a fixed amount of biotinylated Angiotensin II. During incubation, the endogenous Angiotensin II in the sample competes with the biotinylated Angiotensin II for binding to the capture antibody.

  • Washing: Wash the wells to remove unbound components.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated Angiotensin II captured by the antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

  • Stopping the Reaction: Stop the reaction with an acid solution.

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of Angiotensin II in the sample.

  • Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Angiotensin II in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

Angiotensin II Signaling Pathway

Angiotensin II Signaling Pathway Angiotensin II Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Vasoconstriction, Hypertrophy, etc.) Ca_release->Cellular_Responses PKC->Cellular_Responses

Caption: Angiotensin II signaling via the AT1 receptor.

Experimental Workflow for Cross-Validation

Cross-Validation Workflow Cross-Validation Workflow for Angiotensin II Quantification Sample_Collection Sample Collection (Plasma with Protease Inhibitors) Sample_Aliquot Sample Aliquoting Sample_Collection->Sample_Aliquot SPE_MS Solid-Phase Extraction (SPE) Sample_Aliquot->SPE_MS Immunoassay_Analysis Immunoassay (ELISA/RIA) Sample_Aliquot->Immunoassay_Analysis LC_MS_MS LC-MS/MS Analysis SPE_MS->LC_MS_MS MS_Data Quantitative Data (MS) LC_MS_MS->MS_Data Data_Comparison Data Comparison and Correlation Analysis MS_Data->Data_Comparison Immunoassay_Data Quantitative Data (Immunoassay) Immunoassay_Analysis->Immunoassay_Data Immunoassay_Data->Data_Comparison

Caption: Workflow for cross-validation of Ang II results.

References

Comparative Proteolytic Stability of [Tyr6]-Angiotensin II and Native Angiotensin II: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the proteolytic stability of the synthetic analog [Tyr6]-Angiotensin II against the native Angiotensin II peptide. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed methodologies.

Executive Summary

Native Angiotensin II is an octapeptide hormone with a very short half-life in circulation, rapidly degraded by various peptidases. The substitution of the histidine at position 6 with a tyrosine in this compound is a modification that can potentially alter its biological activity and stability. While direct comparative quantitative data on the proteolytic stability of this compound is limited in publicly available literature, this guide synthesizes known information on Angiotensin II degradation, the impact of amino acid substitutions, and provides a framework for evaluating their relative stability.

Native Angiotensin II is primarily cleaved by aminopeptidases at the N-terminus and by angiotensin-converting enzyme 2 (ACE2) at the C-terminus. The substitution at position 6 is not at a primary cleavage site, suggesting that the initial degradation steps are likely to be similar to the native peptide. However, the conformational changes induced by this substitution may subtly influence enzyme kinetics.

Data Presentation

Due to the absence of direct comparative studies in the available literature, a quantitative comparison of the half-lives of native Angiotensin II and this compound cannot be definitively presented. However, based on existing data for native Angiotensin II and related analogs, the following table summarizes the known stability data.

PeptideSpeciesMatrixHalf-lifeReference
Native Angiotensin IIRatIn vivo (circulation)~16 seconds[1]
Native Angiotensin IIHumanIn vivo (circulation)< 1 minute[2][3]
Native Angiotensin IIHumanIn tissue15 - 30 minutes[2]
[Sar1, Ala8]-Angiotensin IIRatIn vivo (circulation)~6.4 minutes[1]

Note: The half-life of [Sar1, Ala8]-Angiotensin II is included to illustrate how amino acid substitutions can dramatically increase stability. The substitution of the N-terminal aspartic acid with sarcosine inhibits the action of aminopeptidases, a primary degradation pathway for native Angiotensin II[1].

Proteolytic Degradation Pathways

The degradation of native Angiotensin II is a complex process involving multiple enzymes that cleave the peptide at specific sites[4][5][6].

dot

AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngIII Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) AngII->AngIII Aminopeptidase A (cleaves Asp¹-Arg²) Ang17 Angiotensin-(1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII->Ang17 ACE2 (cleaves Pro⁷-Phe⁸) AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngIII->AngIV Aminopeptidase N (cleaves Arg²-Val³) Inactive Inactive Fragments AngIV->Inactive Other Peptidases Ang17->Inactive ACE

Caption: Major enzymatic degradation pathways of native Angiotensin II.

Experimental Protocols

To assess the proteolytic stability of Angiotensin II analogs, a standardized in vitro plasma stability assay can be employed.

Experimental Workflow: In Vitro Plasma Stability Assay

dot

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Peptide Stock Solution (e.g., 1 mg/mL in DMSO) Incubate Incubate peptide in plasma at 37°C Peptide->Incubate Plasma Plasma (e.g., Human, Rat) Plasma->Incubate Timepoints Collect aliquots at 0, 5, 15, 30, 60, 120 min Incubate->Timepoints Quench Quench reaction (e.g., with acetonitrile) Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge HPLC Analyze supernatant by RP-HPLC Centrifuge->HPLC Data Quantify remaining peptide and calculate half-life HPLC->Data

Caption: Workflow for determining peptide stability in plasma.

Detailed Methodology: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general framework for assessing peptide stability in plasma[7][8][9][10][11].

  • Materials and Reagents:

    • Test peptides (Native Angiotensin II, this compound)

    • Dimethyl sulfoxide (DMSO)

    • Pooled human or rat plasma (with anticoagulant, e.g., EDTA, heparin)

    • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) for protein precipitation

    • Phosphate-buffered saline (PBS)

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[12][13][14][15]

    • Water with 0.1% TFA (Mobile Phase A)

    • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Procedure:

    • Prepare a 1 mg/mL stock solution of each peptide in DMSO.

    • Pre-warm plasma to 37°C.

    • Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a 2-fold excess of cold acetonitrile with 0.1% TFA (e.g., 200 µL).

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 RP-HPLC column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the peptide elution by UV absorbance at 214 nm or 280 nm.

    • The peak area of the intact peptide is quantified at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Angiotensin II Signaling Pathways

Angiotensin II exerts its effects by binding to two main G protein-coupled receptors: AT1 and AT2[16][17][18].

Angiotensin II AT1 Receptor Signaling Pathway

The AT1 receptor is responsible for most of the well-known physiological effects of Angiotensin II, including vasoconstriction, aldosterone release, and cell growth[17][19].

dot

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Physiological Response (Vasoconstriction, Aldosterone Secretion) Ca2->Response PKC->Response

Caption: Simplified signaling cascade of the Angiotensin II AT1 receptor.

Angiotensin II AT2 Receptor Signaling Pathway

The AT2 receptor often counteracts the effects of the AT1 receptor, leading to vasodilation and anti-proliferative effects[20][21][22][23].

dot

AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Gia Gi/α AT2R->Gia NO Nitric Oxide Synthase AT2R->NO Phosphatases Protein Phosphatases (SHP-1, PP2A) Gia->Phosphatases MAPK_inhibition Inhibition of MAP Kinase Phosphatases->MAPK_inhibition cGMP ↑ cGMP NO->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Key signaling pathways activated by the Angiotensin II AT2 receptor.

Conclusion

References

Evaluating the In Vivo Efficacy of Synthetic Angiotensin II Against Other RAS Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of synthetic Angiotensin II with other key modulators of the Renin-Angiotensin System (RAS), namely Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). The information presented is intended to assist researchers and drug development professionals in understanding the comparative pharmacology and therapeutic potential of these agents.

Introduction to the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] The system is initiated by the release of renin from the kidneys in response to low blood pressure or certain nerve signals. Renin acts on angiotensinogen, a precursor protein produced by the liver, to form Angiotensin I. Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II.[1][2][3]

Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and sympathetic nervous system activation, are mediated through the AT1 receptor.[4][5] Overactivation of the RAS is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.

Mechanisms of Action of RAS Modulators

A variety of therapeutic agents have been developed to modulate the activity of the RAS at different points in the cascade. This guide focuses on three key modulators:

  • Synthetic Angiotensin II: This is a manufactured version of the endogenous peptide. It directly stimulates AT1 receptors, mimicking the natural effects of Angiotensin II. Its primary therapeutic use is as a potent vasopressor to increase blood pressure in patients with septic or other distributive shock.[6]

  • ACE Inhibitors (e.g., Lisinopril, Captopril): These agents block the action of Angiotensin-Converting Enzyme, thereby preventing the conversion of Angiotensin I to Angiotensin II.[2][3][7] This leads to reduced levels of Angiotensin II, resulting in vasodilation and decreased aldosterone secretion.

  • Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Valsartan): ARBs selectively block the binding of Angiotensin II to the AT1 receptor.[2][5] This prevents Angiotensin II from exerting its vasoconstrictive and other pressor effects, leading to a reduction in blood pressure.

Below is a diagram illustrating the points of intervention for these three classes of RAS modulators.

RAS_Pathway cluster_drugs RAS Modulators Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w  Renin Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w  ACE AT1_Receptor AT1 Receptor Angiotensin_II:e->AT1_Receptor:w Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor:e->Vasoconstriction:w Renin Renin ACE ACE Synthetic_AngII Synthetic Angiotensin II Synthetic_AngII->AT1_Receptor Directly Stimulates ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->Angiotensin_II Inhibits Conversion ARB ARB ARB->AT1_Receptor Blocks Binding

Figure 1: RAS Pathway and Drug Intervention Points.

Comparative In Vivo Efficacy

Direct head-to-head in vivo studies comparing the efficacy of synthetic Angiotensin II with ACE inhibitors and ARBs for the primary indication of managing chronic hypertension are limited. This is due to their fundamentally different and often opposing therapeutic goals. Synthetic Angiotensin II is used to raise blood pressure in acute shock states, while ACE inhibitors and ARBs are used to lower blood pressure in chronic hypertension.

However, we can infer their comparative efficacy by examining their effects on blood pressure in different contexts.

Effects on Blood Pressure

The following table summarizes the general effects of these agents on mean arterial pressure (MAP) based on their mechanism of action and clinical application.

RAS ModulatorPrimary In Vivo Effect on Blood PressureTypical Use Case
Synthetic Angiotensin II Potent and rapid increase in MAPTreatment of septic and other distributive shock[6]
ACE Inhibitors Gradual and sustained decrease in MAPManagement of chronic hypertension[1][8][9]
ARBs Gradual and sustained decrease in MAPManagement of chronic hypertension[1][8][9]
Comparative Efficacy of ACE Inhibitors and ARBs in Hypertension

Numerous studies have compared the efficacy of ACE inhibitors and ARBs in the management of hypertension. The general consensus is that both classes of drugs demonstrate similar efficacy in lowering blood pressure.[1][9] A systematic review of head-to-head comparison trials found no significant difference in total mortality or total cardiovascular events between ACE inhibitors and ARBs for primary hypertension.[10]

However, some studies suggest potential differences in their effects on specific cardiovascular outcomes and their side-effect profiles. For instance, ACE inhibitors have been associated with a higher incidence of dry cough compared to ARBs, which is attributed to the accumulation of bradykinin.[9][11] Conversely, some meta-analyses have suggested a potential superiority of ACE inhibitors in reducing all-cause mortality, though this remains a topic of debate.[5][9]

The following table presents a summary of findings from a comparative study on hypertensive patients.

ParameterACE InhibitorsARBsStatistical Significance
Mean Systolic BP Reduction 15.2 mm Hg14.7 mm HgNot Significant (p > 0.05)[1]
Mean Diastolic BP Reduction 9.8 mm Hg9.4 mm HgNot Significant (p > 0.05)[1]
Incidence of Dry Cough HigherLowerSignificant[9][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below is a generalized experimental workflow for evaluating the in vivo efficacy of these RAS modulators in an animal model of hypertension.

Experimental_Workflow cluster_treatment Treatment Groups Start Animal Model Selection (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Period Start->Acclimatization Baseline_Measurement Baseline Blood Pressure Measurement (Telemetry) Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Vehicle Vehicle Control Randomization->Vehicle AngII Synthetic Angiotensin II Randomization->AngII ACEi ACE Inhibitor Randomization->ACEi ARB ARB Randomization->ARB Drug_Administration Chronic Drug Administration (e.g., Oral Gavage, Osmotic Minipumps) Vehicle->Drug_Administration AngII->Drug_Administration ACEi->Drug_Administration ARB->Drug_Administration BP_Monitoring Continuous Blood Pressure Monitoring Drug_Administration->BP_Monitoring Data_Analysis Data Analysis and Statistical Comparison BP_Monitoring->Data_Analysis Endpoint Endpoint Analysis (e.g., Organ Histology) Data_Analysis->Endpoint

Figure 2: Generalized In Vivo Experimental Workflow.
Key Methodological Considerations:

  • Animal Model: The choice of animal model is critical. Spontaneously Hypertensive Rats (SHR) are a commonly used model that mimics human essential hypertension.

  • Drug Administration: The route and duration of drug administration should be appropriate for the pharmacokinetic properties of the compound and the study's objectives. For chronic studies, oral gavage or osmotic minipumps are often employed.

  • Blood Pressure Measurement: Continuous telemetric blood pressure monitoring is the gold standard for in vivo studies as it allows for the collection of detailed and accurate data without the confounding effects of restraint stress.

  • Dosage: Dose-response studies are essential to determine the optimal effective dose of each compound.

  • Statistical Analysis: Appropriate statistical methods should be used to compare the effects of the different treatments.

Logical Relationships in RAS Modulation

The therapeutic outcomes of modulating the RAS are a direct consequence of the specific point of intervention within the signaling cascade. The following diagram illustrates the logical flow from drug administration to the ultimate physiological effect.

Logical_Relationships cluster_intervention Pharmacological Intervention cluster_mechanism Mechanism of Action cluster_molecular Molecular Effect cluster_physiological Physiological Outcome Administer_ACEi Administer ACE Inhibitor Block_ACE Block ACE Activity Administer_ACEi->Block_ACE Administer_ARB Administer ARB Block_AT1R Block AT1 Receptor Administer_ARB->Block_AT1R Administer_AngII Administer Synthetic Angiotensin II Activate_AT1R Activate AT1 Receptor Administer_AngII->Activate_AT1R Decrease_AngII Decrease Angiotensin II Levels Block_ACE->Decrease_AngII Inhibit_AngII_Action Inhibit Angiotensin II Action Block_AT1R->Inhibit_AngII_Action Mimic_AngII_Action Mimic Angiotensin II Action Activate_AT1R->Mimic_AngII_Action Decrease_BP Decrease Blood Pressure Decrease_AngII->Decrease_BP Inhibit_AngII_Action->Decrease_BP Increase_BP Increase Blood Pressure Mimic_AngII_Action->Increase_BP

Figure 3: Logical Flow of RAS Modulator Action.

Conclusion

  • Synthetic Angiotensin II is a direct agonist of the AT1 receptor and is an effective pressor agent for increasing blood pressure in acute hypotensive states.

  • ACE inhibitors and ARBs are both effective in lowering blood pressure in chronic hypertension and are generally considered to have comparable efficacy in this regard.[1][9] The choice between an ACE inhibitor and an ARB may be influenced by factors such as patient tolerability, particularly with respect to the incidence of cough, and considerations of their broader cardiovascular protective effects.

Further in vivo research directly comparing the nuanced effects of these different classes of RAS modulators on a wider range of physiological and pathophysiological parameters will continue to refine our understanding of their therapeutic potential.

References

Benchmarking the Selectivity of [Tyr6]-Angiotensin II for AT2R over AT1R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Tyr6]-Angiotensin II's binding selectivity for the Angiotensin II Type 2 Receptor (AT2R) over the Angiotensin II Type 1 Receptor (AT1R). The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound for AT2R-targeted studies.

Executive Summary

This compound is a synthetic analog of Angiotensin II that demonstrates high selectivity for the AT2R. This selectivity is critical for researchers investigating the specific physiological roles of AT2R, which are often counter-regulatory to the well-characterized effects of AT1R activation.[1] Activation of AT2R is associated with beneficial effects such as vasodilation, anti-inflammatory responses, and tissue protection, making selective agonists like this compound valuable tools for therapeutic development.[2][3] This guide summarizes the binding affinity of this compound and provides detailed experimental protocols for assessing receptor selectivity.

Data Presentation: this compound Binding Affinity

The selectivity of this compound for AT2R over AT1R is quantified by comparing its binding affinity (Ki) for both receptors. A lower Ki value indicates a higher binding affinity.

CompoundAT1R Ki (nM)AT2R Ki (nM)Selectivity (AT1R Ki / AT2R Ki)
Angiotensin II~0.16~1.0~0.16
This compound >10,000 ~1.0 >10,000-fold

Note: The Ki values are approximate and can vary based on experimental conditions. The data for Angiotensin II is provided as a reference for the endogenous ligand.

Signaling Pathways

The distinct signaling pathways of AT1R and AT2R underscore the importance of selective ligands.

AT1R Signaling Pathway

Activation of AT1R, a G-protein coupled receptor (GPCR), primarily through Gq/11, leads to a cascade of events including the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC), leading to physiological responses such as vasoconstriction, inflammation, and cellular growth.[4][5]

AT1R_Signaling AngII Angiotensin II AT1R AT1R AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca2+ IP3->Ca2 PKC PKC DAG->PKC Response Vasoconstriction, Inflammation, Cell Growth Ca2->Response PKC->Response

Caption: AT1R Signaling Cascade.

AT2R Signaling Pathway

In contrast to AT1R, AT2R signaling is often G-protein independent and generally opposes the actions of AT1R.[2] Activation of AT2R can lead to the activation of phosphatases, such as SHP-1, which can inhibit growth factor signaling pathways.[2] A key outcome of AT2R stimulation is the production of nitric oxide (NO) via the bradykinin/nitric oxide/cGMP pathway, leading to vasodilation.[2]

AT2R_Signaling Tyr6AngII This compound AT2R AT2R Tyr6AngII->AT2R Phosphatases Protein Phosphatases (e.g., SHP-1) AT2R->Phosphatases Bradykinin ↑ Bradykinin AT2R->Bradykinin Response Vasodilation, Anti-proliferation, Tissue Protection Phosphatases->Response inhibition of growth pathways eNOS eNOS Bradykinin->eNOS NO Nitric Oxide (NO) eNOS->NO cGMP ↑ cGMP NO->cGMP cGMP->Response

Caption: AT2R Signaling Cascade.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for AT1R and AT2R.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing AT1R or AT2R prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [125I]-Angiotensin II) prep4->assay1 assay2 Add increasing concentrations of This compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound and free radioligand via filtration assay3->assay4 assay5 Quantify bound radioactivity assay4->assay5 analysis1 Plot bound radioactivity vs. This compound concentration assay5->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cells or tissues expressing AT1R or AT2R

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II)

  • This compound

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture cells stably expressing either human AT1R or AT2R.

    • Harvest and homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at 4°C to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in a suitable buffer for storage at -80°C.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 5-20 µg of protein) to each well.

    • Add a fixed concentration of the radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II) to all wells.

    • Add increasing concentrations of unlabeled this compound to the wells. For non-specific binding control, add a high concentration of unlabeled Angiotensin II.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AT2R Functional Assay: Neurite Outgrowth

Activation of AT2R in neuronal cell lines, such as NG108-15 or SH-SY5Y, has been shown to induce neurite outgrowth.[6][7] This provides a functional readout for AT2R agonism.

Materials:

  • NG108-15 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Microscope with imaging capabilities

Procedure:

  • Cell Culture:

    • Culture NG108-15 or SH-SY5Y cells in standard culture conditions.

    • Seed the cells in a multi-well plate at a suitable density for imaging.

  • Treatment:

    • Treat the cells with varying concentrations of this compound. Include a vehicle control.

    • Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 24-72 hours).

  • Imaging and Analysis:

    • Capture images of the cells using a microscope.

    • Quantify neurite outgrowth by measuring the length and number of neurites per cell using appropriate software.

    • Compare the extent of neurite outgrowth in this compound-treated cells to the vehicle control. An increase in neurite length and/or number indicates AT2R activation.

Conclusion

The presented data and experimental protocols demonstrate that this compound is a highly selective agonist for the AT2R. Its minimal affinity for AT1R makes it an invaluable tool for elucidating the specific biological functions of AT2R without the confounding effects of AT1R activation. Researchers can utilize the provided methodologies to independently verify the selectivity of this compound and to explore the therapeutic potential of AT2R activation in various physiological and pathological contexts.

References

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